N,N-Dimethyl-13C2-formamide

Catalog No.
S1492594
CAS No.
117880-10-1
M.F
C3H7NO
M. Wt
75.079 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-Dimethyl-13C2-formamide

CAS Number

117880-10-1

Product Name

N,N-Dimethyl-13C2-formamide

IUPAC Name

N,N-di((113C)methyl)formamide

Molecular Formula

C3H7NO

Molecular Weight

75.079 g/mol

InChI

InChI=1S/C3H7NO/c1-4(2)3-5/h3H,1-2H3/i1+1,2+1

InChI Key

ZMXDDKWLCZADIW-ZDOIIHCHSA-N

SMILES

CN(C)C=O

Canonical SMILES

CN(C)C=O

Isomeric SMILES

[13CH3]N([13CH3])C=O

The exact mass of the compound N,N-Dimethyl-13C2-formamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Identification and Hazards of N,N-Dimethyl-13C2-formamide

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates the key identifying information and hazard classifications for this chemical [1].

Property Description
CAS Number 117880-10-1 [2] [1]
Molecular Formula C(13C)2H7NO [2]
Quality/Assay 99% (CP) [1]
Signal Word Danger [1]
Hazard Statements Acute Tox. (Category 4, Dermal), Acute Tox. (Category 4, Inhalation), Eye Irrit. (Category 2), Flam. Liq. (Category 3), Repr. (Category 1B) [1]

Safe Handling and Physical Properties

For safe handling in the laboratory, the following physical property data is critical [1].

Property Value / Condition
Flash Point 58 °C (136.4 °F) - closed cup [1]
Density 0.970 g/mL at 25 °C [1]
Boiling Point 153 °C (lit.) [1]
Melting Point -61 °C (lit.) [1]
Refractive Index n20/D 1.431 (lit.) [1]

The flash point classifies it as a Flammable Liquid (Category 3) [1]. You must keep it away from heat, sparks, and open flames. The hazard classification also indicates serious health risks, including specific reproductive toxicity and acute toxicity via skin contact and inhalation [1].

Recommended Safety Workflow

Based on the identified hazards, here is a logical workflow for safely handling this compound in a research setting. This diagram outlines the key sequential steps and major decision points.

start Start: Plan Experiment with N,N-Dimethyl-13C2-formamide step1 1. Review Full SDS start->step1 decision SDS Available and Understood? step1->decision step2 2. Conduct Risk Assessment step3 3. Implement Controls step2->step3 step4 4. Use and Storage step3->step4 step5 5. Emergency Preparedness step4->step5 end End: Safe Completion of Procedure step5->end decision:e->step1:e No decision->step2 Yes

Safety workflow for handling hazardous chemicals.

Actionable Guidance for Researchers

Given the unavailability of a full SDS in the search results, here are concrete steps you can take:

  • Obtain the Official SDS: Since this product is sold by major suppliers like Santa Cruz Biotechnology (SCBT) and Sigma-Aldrich [2] [1], the most reliable action is to contact their technical support or stable isotope departments directly to request the official, lot-specific Safety Data Sheet [2] [1].
  • Apply DMF Precautions: In the interim, assume this isotopically labeled compound requires the same, if not more stringent, controls as regular DMF (CAS 68-12-2) [3]. This includes:
    • Engineering Controls: Use a fume hood to prevent inhalation.
    • Personal Protective Equipment (PPE): Wear appropriate gloves (e.g., nitrile), safety goggles, and a lab coat.
    • Storage: Store in a cool, well-ventilated place, away from incompatible materials like strong oxidizing agents.

References

N,N-Dimethyl-13C2-formamide synthesis protocol

Author: Smolecule Technical Support Team. Date: February 2026

Confirmation of the Compound

Potential Synthetic Approaches

Although a direct protocol was not found, the search results point to two general methods for synthesizing standard (non-labeled) DMF. The table below summarizes these methods, which could theoretically be adapted using carbon-13 labeled starting materials.

Method Description Key Points
Carbonylation One-Step [2] Direct reaction of dimethylamine with carbon monoxide. Most advanced industrial method; uses sodium methoxide catalyst; high purity (98%); no water byproduct; requires high pressure.
Methanol/Ammonia/Carbon Monoxide One-Step [2] Simplified process using methanol, ammonia, and carbon monoxide. Reduces raw material costs; highly spontaneous and exothermic reaction; acid/base center strength critical for selectivity.

Suggested Path Forward

Given the absence of a direct protocol, here are practical steps you can take to locate the specialized information you need:

  • Consult Specialized Databases: Search in-depth synthetic chemistry databases such as SciFinder-n or Reaxys. These platforms are more likely to contain detailed procedures for isotopically labeled compounds.
  • Review Patent Literature: Industrial synthesis methods are often detailed in patents. A search on patent databases using the CAS number (117880-10-1) or the compound name could yield a viable process.
  • Adapt Existing Methods: The core challenge would be to adapt one of the established methods, like the carbonylation one-step process, by using 13C-labeled carbon monoxide (13CO) as a precursor.

The following diagram illustrates the logical workflow for planning the synthesis of N,N-Dimethyl-13C2-formamide based on the information gathered:

start Plan Synthesis of This compound step1 Identify Synthetic Strategy start->step1 step2 Source 13C-Labeled Precursor step1->step2 info1 Industrial carbonylation method is key candidate [2] step1->info1 step3 Adapt Reaction Conditions step2->step3 info2 Key precursor: Carbon-13 labeled carbon monoxide (13CO) step2->info2 step4 Execute and Purify step3->step4 info3 Refer to catalyst (NaOMe), pressure, temp from literature [2] step3->info3 info4 Characterize final product (CAS 117880-10-1) [1] step4->info4

Workflow for planning the synthesis of this compound

References

Comprehensive Application Notes and Protocols: N,N-Dimethyl-¹³C₂-formamide in NMR Spectroscopy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Applications

N,N-Dimethyl-¹³C₂-formamide (DMF-¹³C₂) represents a strategically ¹³C-enriched variant of the common polar aprotic solvent that has become indispensable in modern NMR spectroscopy. With selective ¹³C labeling at the carbonyl position or methyl groups, this compound serves as a valuable tool for multiple analytical applications. The strategic placement of the ¹³C labels allows researchers to exploit the enhanced sensitivity and spectral dispersion of carbon NMR without the natural abundance limitations (approximately 1.1%), making it particularly useful for reaction monitoring, solvent interactions studies, and as an internal standard in quantitative NMR experiments. In drug development and pharmaceutical research, DMF-¹³C₂ enables precise tracking of chemical transformations and solute-solvent interactions at the molecular level, providing insights that are difficult to obtain with conventional solvents.

The unique electronic structure of DMF, characterized by a resonance-stabilized amide bond that creates partial double-bond character between the carbonyl carbon and nitrogen atom, makes its ¹³C-labeled derivatives particularly informative spectroscopic probes. This conjugation effect significantly influences the chemical environment of both the carbonyl and dimethyl amino carbons, resulting in characteristic NMR chemical shifts that are highly sensitive to changes in their molecular environment. For researchers investigating protein-ligand interactions, metabolic pathways, or complex reaction mechanisms, DMF-¹³C₂ provides a non-perturbative spectroscopic handle that can report on local environment changes without significantly altering the system's fundamental properties. These applications are particularly valuable in pharmaceutical development where understanding molecular interactions can guide drug optimization efforts.

Experimental NMR Data and Spectral Parameters

Chemical Shift Reference Data

The definitive NMR parameters for N,N-Dimethylformamide have been thoroughly characterized and provide essential reference points for spectral assignment. The chemical shifts observed for DMF-¹³C₂ exhibit characteristic values that reflect its resonance-stabilized structure, with the carbonyl carbon appearing substantially downfield due to the electron-withdrawing oxygen atom, while the two methyl groups display distinct chemical environments due to restricted rotation about the C-N bond.

Table 1: ¹³C NMR Chemical Shifts for N,N-Dimethylformamide

Carbon Position Chemical Shift (δ, ppm) Multiplicity Assignment Notes
Carbonyl (C=O) 162.8 ppm Singlet Characteristic amide carbonyl shift
Methyl 1 (CH₃) 35.2 ppm Singlet Dimethyl amino group
Methyl 2 (CH₃) 30.6 ppm Singlet Dimethyl amino group

The distinct methyl group shifts arise from the restricted rotation around the C-N amide bond at room temperature, which makes the two methyl groups chemically inequivalent on the NMR timescale. This phenomenon results from the partial double-bond character of the amide bond due to resonance between the nitrogen lone pair and the carbonyl π-system. At elevated temperatures (>100°C), the rotation rate increases sufficiently that the two methyl signals coalesce into a single averaged resonance. The chemical shifts provided here serve as critical reference points when using DMF-¹³C₂ as an internal standard or when tracking chemical transformations that might involve the solvent either as a reactant or as a participant in molecular complexes [1].

NMR Acquisition Parameters

For optimal detection of DMF-¹³C₂ signals, specific acquisition parameters should be implemented to account for the nuclear properties of ¹³C nuclei and their characteristic relaxation behaviors. The following table summarizes the recommended spectrometer settings for routine detection of DMF-¹³C₂ in various experimental contexts.

Table 2: Recommended NMR Acquisition Parameters for DMF-¹³C₂ Analysis

Parameter Recommended Setting Alternative Values Application Context
Magnetic Field 9.4 T (400 MHz) 7.05-14.1 T (300-600 MHz) Standard high-resolution NMR
¹³C Observation Frequency 100.6 MHz 75.4-150.9 MHz Corresponding to field strength
Pulse Width 45° excitation pulse 30-90° depending on relaxation Signal optimization
Relaxation Delay 2.0 seconds 1.5-5.0 seconds Complete relaxation for quantification
Spectral Width 240 ppm 200-250 ppm Carbonyl to aliphatic carbon range
Acquisition Time 1.0 second 0.8-2.0 seconds Adequate digital resolution

The inherently low sensitivity of ¹³C NMR spectroscopy, resulting from the small magnetic moment of ¹³C nuclei (μ = 0.7022 in nuclear magnetons) compared to protons (μ = 2.7927), necessitates these optimized acquisition parameters. For the carbonyl-labeled DMF-¹³C₂, the relatively long T₁ relaxation times of carbonyl carbons (typically 10-60 seconds) require particularly careful consideration of the relaxation delay for quantitative applications. Meanwhile, the methyl-labeled isotopologue will exhibit shorter T₁ values due to more efficient relaxation mechanisms. For all variants, the nuclear Overhauser effect (NOE) can provide significant signal enhancement (up to 3-fold for proton-coupled carbons), though this precludes simple quantitative interpretation without special precautions such as gated decoupling [2].

Synthesis and Isotope Labeling Protocols

Synthetic Route to DMF-¹³C₂

The preparation of specifically ¹³C-labeled DMF requires careful consideration of the synthetic route to ensure isotopic incorporation at the desired molecular positions. The most direct approach involves the formylation of dimethylamine with appropriately labeled formylating agents. For carbonyl-labeled DMF-¹³C₂, the synthesis typically employs ¹³C-formic acid or ¹³C-formaldehyde as starting materials, while methyl-labeled variants require ¹³C-dimethylamine precursors.

Protocol: Synthesis of Carbonyl-¹³C-Labeled DMF

  • Reagents Needed: ¹³C-formic acid (¹³COOH, 99% ¹³C purity), unlabeled dimethylamine solution (40% in water), thionyl chloride (SOCl₂), anhydrous sodium sulfate, dry dichloromethane
  • Equipment: Two-neck round-bottom flask (100 mL), reflux condenser, addition funnel, magnetic stirrer, nitrogen inlet, ice-water bath, separatory funnel, rotary evaporator

Step 1: Formation of ¹³C-formyl chloride

  • Charge the two-neck flask with ¹³C-formic acid (1.0 g, 20 mmol) under nitrogen atmosphere
  • Add dry dichloromethane (20 mL) and cool the mixture to 0°C in an ice-water bath
  • Slowly add thionyl chloride (3.0 g, 25 mmol) dropwise over 15 minutes with vigorous stirring
  • After addition complete, warm to room temperature and stir for 1 hour
  • The formyl chloride intermediate forms in situ with gas evolution

Step 2: Reaction with dimethylamine

  • Prepare a solution of dimethylamine (1.8 g, 40 mmol) in dry dichloromethane (15 mL) in the addition funnel
  • Slowly add the dimethylamine solution to the formyl chloride mixture at 0°C over 30 minutes
  • After complete addition, reflux the reaction mixture for 2 hours at 40°C
  • Cool to room temperature and wash with water (2 × 20 mL) in a separatory funnel

Step 3: Purification and drying

  • Separate the organic layer and dry over anhydrous sodium sulfate (2 g) for 30 minutes
  • Filter off the drying agent and concentrate under reduced pressure at 30°C using a rotary evaporator
  • The resulting pale-yellow liquid is DMF-¹³C₂ (yield: 65-75%)
  • Confirm isotopic incorporation by immediate mass spectrometric analysis (expected m/z 74 for molecular ion)

This synthetic approach provides reliable incorporation of the ¹³C label specifically at the carbonyl position with minimal isotopic scrambling. The protocol can be scaled according to needs, though the reaction conditions should be strictly maintained to prevent decomposition of the formyl chloride intermediate. For applications requiring higher purity, particularly for quantitative NMR work, the product can be further purified by fractional distillation under reduced pressure (bp 153°C at atmospheric pressure, 50°C at 20 torr) [1].

Quality Control and Labeling Verification

Following synthesis, rigorous quality control measures must be implemented to verify both chemical and isotopic purity. Mass spectrometric analysis provides confirmation of successful ¹³C incorporation, while NMR spectroscopy validates the chemical structure and determines the exact position of labeling.

Protocol: Verification of Labeling Efficiency and Purity

  • Mass Spectrometric Analysis

    • Utilize electron ionization (EI) mass spectrometry at 70 eV
    • Sample temperature: 170°C, source temperature: 280°C
    • Expected mass spectrum for DMF-¹³C₂ (carbonyl-labeled):
      • Molecular ion: m/z 74 (compared to m/z 73 for unlabeled DMF)
      • Characteristic fragments: m/z 44 (¹³C≡O⁺), m/z 42 (HN(CH₃)₂⁺)
    • The isotopic purity should exceed 99% as determined by the relative abundance of m/z 74 versus m/z 73
  • NMR Verification

    • Prepare a 50 mM solution in CDCl₃ in a 5 mm NMR tube
    • Acquire ¹³C NMR spectrum with proton decoupling
    • For carbonyl-¹³C₂-DMF: Expect strong singlet at 162.8 ppm with absence of natural abundance carbonyl signal at same position
    • For dimethyl-¹³C₂-DMF: Expect strong singlets at 35.2 and 30.6 ppm
    • Acquire ¹H NMR for chemical purity verification: expected signals at 8.02 ppm (s, 1H, CHO), 2.96 ppm (s, 3H, CH₃), 2.88 ppm (s, 3H, CH₃)
  • Chemical Purity Assessment

    • Determine chemical purity (>99%) by gas chromatography with FID detection
    • Use a mid-polarity stationary phase (e.g., 35% phenyl/65% dimethyl polysiloxane)
    • Temperature program: 50°C (hold 2 min), ramp 10°C/min to 200°C (hold 5 min)
    • Expected retention time: ~8.5 minutes

These verification procedures ensure that the DMF-¹³C₂ meets the strict specifications required for sensitive NMR applications, particularly those involving quantitative measurements or long acquisition times where impurities could generate interfering signals. The mass spectrometric analysis additionally confirms that isotopic scrambling has not occurred during synthesis, which is critical for interpreting NMR data accurately [1].

NMR Experimental Protocols

Standard ¹³C NMR Acquisition

The following protocol describes the routine acquisition of ¹³C NMR spectra for DMF-¹³C₂, optimized for both qualitative identification and quantitative analysis. These methods are applicable across different spectrometer platforms with minimal modification.

Protocol: Basic ¹³C NMR Analysis of DMF-¹³C₂

Sample Preparation

  • Dissolve DMF-¹³C₂ (10-50 mg) in deuterated solvent (0.6 mL). For most applications, CDCl₃ is recommended due to its minimal interfering signals and good solvating properties for organic compounds
  • Add a small amount (1-2 mg) of TMS (tetramethylsilane) as internal chemical shift reference (0.0 ppm) if absolute referencing is required
  • Transfer to a standard 5 mm NMR tube, avoiding bubbles or particulate matter

Acquisition Parameters

  • Set spectrometer to observe ¹³C channel at appropriate frequency (100.6 MHz for 400 MHz instrument)
  • Standard parameters:
    • Spectral width: 240 ppm (enough to include carbonyl and aliphatic regions)
    • Pulse width: 45° excitation pulse
    • Acquisition time: 1.0-1.5 seconds
    • Relaxation delay: 2.0 seconds (5.0 seconds for quantitative analysis)
    • Number of transients: 64-256 (depending on concentration and desired S/N)
    • Temperature: 25°C (unless studying temperature effects)
  • Apply composite pulse decoupling (WALTZ-16 or GARP) of ¹H during acquisition to collapse ¹³C-¹H coupling and enhance signal-to-noise through NOE

Processing Parameters

  • Apply exponential multiplication with 1.0 Hz line broadening
  • Perform Fourier transformation after zero-filling to at least 64K points
  • Apply automatic or manual phase correction
  • Reference spectrum to TMS (0.0 ppm) or solvent signal (CDCl₃ central peak at 77.16 ppm)

This protocol yields high-quality spectra with sufficient signal-to-noise for most analytical applications. For quantitative analyses requiring exact integration, the relaxation delay should be increased to at least 5 times the longest T₁ value, which can be determined experimentally through an inversion-recovery T₁ measurement. Additionally, the NOE enhancement should be suppressed by using inverse-gated decoupling for quantitative work [2].

Advanced 2D NMR Experiments

For complex mixtures or when studying molecular interactions, two-dimensional NMR techniques provide enhanced spectral dispersion and correlation information that can unequivocally identify DMF-¹³C₂ signals and their interactions with other molecules.

Protocol: ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC)

The HSQC experiment correlates directly bonded ¹H and ¹³C nuclei, providing a powerful tool for signal assignment in complex systems containing DMF-¹³C₂.

  • Sample Requirements: 10-50 mM DMF-¹³C₂ in appropriate deuterated solvent
  • Key Parameters:
    • Set spectral width in ¹³C dimension: 0-100 ppm (focused on aliphatic region for methyl-labeled DMF)
    • Set spectral width in ¹H dimension: 0-10 ppm
    • Number of increments in t₁: 128-256
    • Scans per increment: 4-8
    • Relaxation delay: 1.5 seconds
    • Use sensitivity-enhanced gradient-selected version for improved signal-to-noise
  • Expected Results: For dimethyl-¹³C₂-DMF, expect two cross-peaks correlating the methyl ¹H signals (δH 2.96 and 2.88 ppm) with their respective ¹³C signals (δC 35.2 and 30.6 ppm)

Protocol: ¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC)

The HMBC experiment detects long-range ¹H-¹³C couplings (typically 2-4 bonds), providing connectivity information through the molecular framework.

  • Sample Requirements: Similar to HSQC experiment, though may require more scans due to lower sensitivity
  • Key Parameters:
    • Set spectral width in ¹³C dimension: 0-200 ppm (to include carbonyl region)
    • Set spectral width in ¹H dimension: 0-10 ppm
    • Number of increments in t₁: 128-256
    • Scans per increment: 8-16
    • Optimize for long-range coupling (⁷JCH = 8 Hz)
    • Use gradient selection for cleaner spectra
  • Expected Results: For carbonyl-¹³C₂-DMF, expect correlation between the formyl hydrogen (δH 8.02 ppm) and the carbonyl carbon (δC 162.8 ppm), as well as correlations between the methyl protons and the carbonyl carbon

These 2D experiments provide unambiguous assignment of DMF-¹³C₂ signals even in complex biological or reaction mixtures, making them invaluable for advanced applications such as monitoring chemical reactions or studying solvent-solute interactions in multi-component systems [3].

Advanced Applications and Specialized Techniques

Hyperpolarization Techniques

The inherent low sensitivity of NMR spectroscopy stems from the small energy differences between nuclear spin states at thermal equilibrium, which even in strong magnetic fields results in population differences of less than 0.1% [2]. For DMF-¹³C₂, and particularly for the carbonyl position with its typically long T₁ relaxation times, this sensitivity limitation can be overcome through hyperpolarization techniques that create highly non-equilibrium spin state populations. Among these methods, parahydrogen-induced polarization (PHIP) and related approaches have shown remarkable utility for enhancing NMR signals of solute and solvent molecules in the liquid state [4].

The recently discovered PRINOE (parahydrogen and RASER induced NOE) effect enables spontaneous transfer of polarization from hyperpolarized compounds to other molecules in solution via through-space dipole-dipole interactions. This effect has been demonstrated to enhance not only proton signals but also heteronuclear signals including ¹³C, opening possibilities for significantly improving the detection of DMF-¹³C₂ in complex mixtures. The magnitude of the PRINOE effect correlates with the T₁ relaxation time of the target nuclear spins, making the carbonyl carbon of DMF-¹³C₂ (with its relatively long T₁) a particularly favorable candidate for such enhancement approaches [4].

Protocol: PRINOE Enhancement of DMF-¹³C₂ Signals

  • Hyperpolarization Setup:

    • Utilize a parahydrogen generator producing >98% para-enriched H₂
    • Employ a homogeneous Rh-based catalyst (e.g., [Rh(NBD)(dppb)]BF₄) for parahydrogen pairwise addition to unsaturated precursors
    • Perform hydrogenation at Earth's magnetic field (ALTADENA conditions) or high field (PASADENA) depending on experimental requirements
    • Use sample temperatures of 80°C during hydrogenation, with rapid transfer to NMR probe at 25°C
  • Optimal Conditions for DMF-¹³C₂:

    • Prepare solution containing hyperpolarization substrate (e.g., vinyl acetate) at 0.8 M concentration
    • Include DMF-¹³C₂ at 0.1-0.5 M concentration as polarization recipient
    • Catalyst concentration: 10 mM Rh complex
    • Bubble parahydrogen at 100 sccm for 15 seconds to initiate reaction and polarization transfer
    • Acquire NMR signal without RF excitation pulse to observe spontaneous RASER emission and PRINOE-enhanced signals

This approach can provide dramatic signal enhancement for DMF-¹³C₂, potentially exceeding conventional thermal equilibrium signals by several orders of magnitude. The technique is particularly valuable for monitoring transient reaction intermediates or for studying DMF-solute interactions at low concentrations that would be undetectable by standard NMR methods [4].

Protein Reductive Methylation Applications

While not involving DMF directly, the principles of ¹³C-dimethyl labeling of proteins share conceptual similarities with DMF-¹³C₂ applications and demonstrate the broader utility of ¹³C-dimethyl probes in biochemical NMR. Reductive ¹³C-methylation represents an alternative labeling strategy for proteins that cannot be efficiently produced with stable isotopes through bacterial expression [3]. This chemical modification, performed under mild conditions, converts a protein's primary amino groups (lysine ε-amino groups and the N-terminal α-amino group) to ¹³C-dimethylamino groups without significantly altering structure or function [3] [5].

The following experimental workflow illustrates the key steps in using selective methylation for NMR signal assignment:

ProteinMethylation Start Protein Sample Preparation pH6 Low pH (6.0) Reaction with 13C-HCHO Start->pH6 Selective α-NH₂ Methylation pH10 High pH (10.0) Reaction with 13C-HCHO Start->pH10 Selective ε-NH₂ Methylation NatAb Natural Abundance HCHO Completion pH6->NatAb Complete Methylation pH10->NatAb NMR1 NMR Analysis & Comparison NatAb->NMR1 MS Mass Spectrometry Verification NMR1->MS Assign Peak Assignment α vs ε Dimethylamines MS->Assign

Figure 1: Experimental workflow for pH-dependent selective methylation of protein amino groups for NMR signal assignment.

This methodology takes advantage of the pH-dependent reactivity of protein amino groups, where at low pH (6.0), the N-terminal α-amino group (pKa ~7.8) is predominantly unprotonated and reacts more rapidly with formaldehyde, while at high pH (10.0), the lysine ε-amino groups (pKa ~10.5) become more reactive [5]. By comparing the NMR spectra of proteins selectively methylated under these different pH conditions, researchers can unambiguously assign the N-terminal α-dimethylamine and side chain ε-dimethylamine ¹³C resonances in ¹H-¹³C heteronuclear single-quantum coherence spectra [3].

For DMF-¹³C₂ applications, this conceptual approach can be adapted to study selective molecular interactions by exploiting the differential sensitivity of the carbonyl versus dimethyl ¹³C labels to environmental changes such as pH, solvent composition, or binding events. The carbonyl carbon chemical shift is particularly sensitive to hydrogen bonding interactions, while the methyl group shifts respond more to changes in local hydrophobicity and steric constraints [1].

Troubleshooting and Data Interpretation

Common Experimental Challenges

Several technical challenges may arise when working with DMF-¹³C₂ in NMR applications. The following table outlines common issues and recommended solutions based on the physicochemical properties of DMF and the characteristics of ¹³C NMR spectroscopy.

Table 3: Troubleshooting Guide for DMF-¹³C₂ NMR Experiments

Problem Possible Causes Solutions Preventive Measures
Broadened ¹³C signals Viscosity effects, magnetic field inhomogeneity, paramagnetic impurities Filter sample through Chelex resin, increase temperature, shim magnet carefully Use high-purity solvents, degas samples for oxygen-sensitive applications
Variable methyl chemical shifts Temperature-dependent rotational barrier, concentration effects Maintain constant temperature (±0.1°C), use standardized concentrations Record temperature accurately in experimental metadata
Poor signal-to-noise ratio Low ¹³C concentration, insufficient scans, short relaxation delays Increase scans (16-64 minimum), optimize relaxation delay (2-5×T₁) Use higher field instrument, employ cryoprobes for sensitivity enhancement
Unexpected additional signals Solvent impurities, decomposition products, isotopic impurities Purify by distillation, check for hydrolytic decomposition Store under anhydrous conditions, use fresh preparations

A particularly important consideration for DMF-¹³C₂ is its hygroscopic nature and susceptibility to hydrolysis over time, especially under acidic or basic conditions. Decomposition can produce dimethylamine and ¹³C-formic acid, which will generate additional signals in the NMR spectrum and complicate interpretation. Regular verification of sample integrity by both NMR and mass spectrometry is recommended for long-term studies. Additionally, the chemical shifts of the methyl groups are highly temperature-dependent due to changes in the rate of rotation about the C-N bond, so precise temperature control and reporting are essential for reproducible results [1] [2].

Data Interpretation Guidelines

Proper interpretation of DMF-¹³C₂ NMR spectra requires understanding of both the fundamental NMR principles and the specific molecular characteristics of dimethylformamide. The following guidelines assist in accurate spectral analysis:

  • Chemical Shift Referencing: Always reference spectra to a recognized standard. For the carbonyl carbon, the absolute chemical shift is highly diagnostic, with values significantly different from other carbonyl functionalities (esters: 165-175 ppm, acids: 170-185 ppm, amides: 160-170 ppm)

  • Quantitative Applications: For quantitative work, ensure complete relaxation between scans by determining T₁ values experimentally. The carbonyl carbon typically has longer T₁ values (10-60 seconds) compared to the methyl carbons (2-10 seconds), requiring different experimental setups for accurate quantification of different molecular positions

  • Solvent Effects: Be aware that DMF-¹³C₂ chemical shifts are moderately sensitive to solvent environment. The carbonyl carbon shifts upfield by 1-3 ppm in more polar solvents, while the methyl groups show smaller but still measurable changes. These solvent effects can be exploited to study solvation environments but must be controlled for in comparative studies

  • Dynamic Processes: The coalescence of the two methyl signals with increasing temperature provides information about the rotational barrier about the C-N bond. The coalescence temperature (Tc) occurs when Δν = √2·k, where Δν is the chemical shift difference in Hz between the two methyl signals at slow exchange, and k is the rate constant at Tc. This dynamic process can be quantified to extract activation parameters when variable-temperature data are available

Understanding these interpretive principles enables researchers to extract maximum information from DMF-¹³C₂ NMR experiments, transforming simple chemical shift measurements into insights about molecular environment, interactions, and dynamics [1] [2].

Conclusion

N,N-Dimethyl-¹³C₂-formamide serves as a versatile NMR probe with applications spanning from fundamental chemical research to pharmaceutical development. The well-characterized ¹³C NMR parameters, with distinct chemical shifts for the carbonyl (162.8 ppm) and two methyl groups (35.2 and 30.6 ppm), provide multiple reporting positions that respond differently to environmental changes. The synthetic accessibility of specifically labeled isotopologues further enhances its utility for specialized applications requiring isotopic enrichment. When implementing the protocols described in these Application Notes, researchers should select the appropriate methodology based on their specific application needs, while adhering to the recommended acquisition parameters and verification procedures to ensure reliable, reproducible results.

The ongoing development of hyperpolarization techniques like PRINOE promises to further expand the applications of DMF-¹³C₂ by dramatically enhancing sensitivity, potentially enabling studies at physiological concentrations or in complex matrices that are currently challenging with conventional NMR approaches. Similarly, the conceptual framework of selective labeling strategies, exemplified by the reductive methylation of proteins, provides a paradigm for designing sophisticated NMR experiments that can resolve specific molecular interactions in complex systems. As NMR technology continues to advance, with improvements in cryogenically cooled probes, higher magnetic fields, and more efficient polarization transfer methods, the utility of DMF-¹³C₂ as an analytical tool is likely to grow, offering new opportunities for probing molecular structure and dynamics across chemical and biological disciplines.

References

N,N-Dimethyl-13C2-formamide metabolic flux analysis

Author: Smolecule Technical Support Team. Date: February 2026

Understanding ¹³C-Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions in living cells. The incorporation of stable isotopes, like ¹³C, allows researchers to trace the fate of individual atoms through complex metabolic networks, transforming MFA from a theoretical calculation into an empirical measurement of in vivo flux [1].

¹³C-MFA has become a cornerstone method in systems biology and metabolic engineering. It involves feeding cells a ¹³C-labeled substrate (such as glucose or glutamine), allowing the label to be incorporated into the metabolic network, and then using analytical techniques like Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to measure the resulting labeling patterns in intracellular metabolites. These measurements are used to compute the intracellular fluxes [1].

The general workflow for a ¹³C-MFA experiment is summarized below.

13C-MFA Experimental Workflow A Cell Culture and Tracer Preparation B Metabolite Quenching and Extraction A->B Reach Isotopic Steady State C Data Acquisition (MS or NMR) B->C Targeted Analysis D Computational Modeling and Flux Estimation C->D Isotopic Labeling and Flux Data E Flux Map and Biological Interpretation D->E Validate Model with Measurements

The Potential Role of N,N-Dimethylformamide in MFA

While my search did not find direct use of N,N-Dimethyl-¹³C₂-formamide in MFA, its properties suggest potential applications.

  • As a Solvent: N,N-Dimethylformamide (DMF) is a common solvent for administering compounds with low water solubility to cell cultures. If you are studying the metabolic effects of a drug dissolved in DMF, using a ¹³C-labeled DMF could help you track and account for its own metabolic interference.
  • As a Direct Metabolic Tracer: DMF can be metabolized by cells. Therefore, N,N-Dimethyl-¹³C₂-formamide could serve as a unique tracer to study specific metabolic pathways, particularly those involving one-carbon (C1) metabolism. The formyl group (H-C=O) of DMF could potentially enter the folate pool, providing a route to track methyl group transfer and C1 metabolism.

Analytical Techniques and Computational Modeling

The successful implementation of MFA relies on robust analytical techniques and computational models.

Table 1: Key Analytical Techniques in 13C-MFA [1]

Technique Principle Advantages Limitations
Mass Spectrometry (MS) Measures mass-to-charge ratio of ions; provides mass isotopomer distribution. High sensitivity, high throughput, requires less sample. Cannot distinguish between positional isomers.
Nuclear Magnetic Resonance (NMR) Detects atomic nuclei in a magnetic field; provides positional labeling information. Provides direct information on positional isotopomers, non-destructive. Lower sensitivity, requires more sample, longer analysis time.

Table 2: Common Computational Methods for Flux Analysis [1]

Method Abbreviation Steady State (Metabolic) Steady State (Isotopic) Use of Labeled Tracers
Flux Balance Analysis FBA X
13C-Metabolic Flux Analysis 13C-MFA
Isotopic Non-Stationary MFA INST-MFA
Dynamic MFA DMFA (Optional)
COMPLETE-MFA COMPLETE-MFA

Computational modeling is essential for converting labeling data into meaningful fluxes. This involves defining a stoichiometric model of the metabolic network and using software to find the flux distribution that best fits the experimental isotopic labeling data [2]. Powerful software tools used in the field include METRAN, INCA, and OpenFLUX [1].

References

Understanding 13C-Metabolic Flux Analysis

Author: Smolecule Technical Support Team. Date: February 2026

13C-MFA is a powerful technique in systems biology and metabolic engineering that quantifies the in vivo rates of metabolic reactions within a cell [1] [2]. It provides a quantitative map of metabolic pathway activity, which is crucial for understanding cellular physiology, identifying drug targets, and optimizing bioprocesses [1] [2].

The core principle involves feeding cells a substrate labeled with carbon-13 (13C), a non-radioactive isotope. As the cells metabolize this tracer, the 13C atoms are incorporated into intracellular metabolites. By measuring the resulting labeling patterns in these metabolites, one can infer the fluxes through the metabolic network using computational models [2] [3].

Classification of 13C-MFA Methods The field has evolved to include several methods tailored to different biological scenarios [2]:

Method Type Abbreviation Applicable Scene Key Limitation
Stationary State 13C-MFA SS-MFA Systems where fluxes, metabolites, and their labeling are constant Not applicable to dynamic systems [1]
Isotopically Non-Stationary 13C-MFA INST-MFA Systems where fluxes and metabolites are constant, but labeling is variable Not applicable to metabolically dynamic systems [1] [2]
Dynamic Metabolic Flux Analysis DMFA Systems where fluxes, metabolites, and labeling are all variable Computationally very complex and data-intensive [1] [2]

A Standard 13C-MFA Protocol

The following workflow outlines the key steps for a typical stationary-state 13C-MFA experiment, which is the most established approach [1] [3].

workflow A Step 1: Experimental Design B Select 13C-Labeled Tracer(s) A->B C Design Carbon Labeling Experiment (CLE) B->C D Step 2: Cell Cultivation & Sampling C->D E Grow Cells to Metabolic Steady State D->E F Introduce Tracer and Incubate E->F G Sample at Isotopic Steady State F->G H Step 3: Metabolite Measurement G->H I Rapid Quenching and Extraction H->I J Analyze with MS or NMR I->J K Step 4: Computational Modeling J->K L Correct for Natural Isotopes K->L M Fit Data to Metabolic Model L->M N Estimate Fluxes with Statistics M->N

Step 1: Experimental Design and Tracer Selection
  • Tracer Selection: The choice of tracer is critical and depends on the metabolic pathways under investigation. Common choices include [1,2-13C]glucose, [U-13C]glucose, or mixtures of labeled and unlabeled substrates. Using multiple tracers can greatly enhance the resolution of flux estimates in complex networks [3].
  • Culture System: The biological system must be cultured under a controlled, metabolic steady state, where metabolic fluxes are constant over time [1].
Step 2: Cell Cultivation and Sampling
  • Tracer Incubation: The growth medium is replaced with one containing the selected 13C-labeled tracer.
  • Reach Isotopic Steady State: Cells are cultivated until the 13C label is fully incorporated into the metabolic network and the isotopic labeling patterns no longer change. This can take from minutes for microbes to hours or a day for mammalian cells [1].
  • Rapid Sampling and Quenching: At the isotopic steady state, culture samples are rapidly taken and metabolism is instantly quenched (e.g., using cold methanol) to preserve the in vivo state of metabolites [1].
Step 3: Metabolite Extraction and Analysis
  • Metabolite Extraction: Intracellular metabolites are extracted from the quenched cell mass. Common methods involve freeze-thaw cycles and solvent extractions [1].
  • Measurement of Labeling: The labeling patterns of key intermediate metabolites (e.g., amino acids from protein hydrolysis) are measured. The two primary analytical platforms are:
    • Mass Spectrometry (MS): Particularly Gas Chromatography-MS (GC-MS) or Liquid Chromatography-MS (LC-MS), is widely used due to its high sensitivity and throughput [1] [4]. Tandem MS (MS/MS) can provide additional, more informative labeling data [4].
    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides positional labeling information but is generally less sensitive than MS [1].
Step 4: Data Processing and Flux Calculation
  • Data Correction: Raw mass spectrometry data must be corrected for the natural abundance of stable isotopes (e.g., 13C, 2H, 18O, etc.) in the derivatizing agents and metabolite backbone [4].
  • Flux Estimation: The corrected labeling data is integrated into a stoichiometric model of the metabolic network. Using computational software, fluxes are estimated by finding the set of reaction rates that best fit the measured isotopic labeling data [1] [2] [3]. The Elementary Metabolite Unit (EMU) framework is a widely used modeling approach that simplifies this process [4].
  • Statistical Evaluation: Goodness-of-fit and confidence intervals for the estimated fluxes are computed to assess the reliability and precision of the flux map [3].

Advanced Methods: Parsimonious 13C-MFA

When 13C data alone is insufficient to narrow down a unique flux solution, a method called parsimonious 13C-MFA (p13CMFA) can be applied. This technique performs a secondary optimization, selecting the flux solution that minimizes the total sum of fluxes while still fitting the experimental 13C data. This approach can also be weighted by gene expression data, giving priority to fluxes through enzymes with higher expression evidence, thereby ensuring biological relevance [5].

Important Limitations and Considerations

  • Steady-State Assumption: Traditional 13C-MFA requires the system to be at a metabolic (and often isotopic) steady state, which may not reflect dynamic physiological conditions [1].
  • Computational Complexity: INST-MFA and DMFA are computationally intensive, requiring the solution of differential equations and large datasets [1].
  • Network Scope: 13C-MFA is typically focused on central carbon metabolism (glycolysis, PPP, TCA cycle). Extending it to genome-scale remains challenging [1] [5].

References

Comprehensive Application Notes and Protocols: N,N-Dimethyl-¹³C₂-Formamide as an Isotopic Tracer in Chemical and Biological Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to N,N-Dimethyl-¹³C₂-Formamide as an Isotopic Tracer

N,N-Dimethyl-¹³C₂-formamide (DMF-¹³C₂) represents a strategically labeled variant of the common polar aprotic solvent dimethylformamide (DMF), where both methyl carbons are replaced with the stable isotope carbon-13. This isotopic labeling creates a powerful molecular tool that maintains the chemical identity and solvent properties of conventional DMF while introducing specific isotopic signatures that enable precise tracking in complex chemical and biological systems. As a stable isotope tracer, DMF-¹³C₂ allows researchers to monitor molecular fate, reaction pathways, and metabolic processes without the safety concerns associated with radioactive isotopes, making it particularly valuable in pharmaceutical development, analytical chemistry, and metabolomics research.

The fundamental value of DMF-¹³C₂ stems from its specific mass shift of +2 atomic mass units compared to the natural abundance compound, which creates a distinct mass spectrometry signature that can be differentiated from endogenous DMF or its metabolites. With an isotopic purity of 99 atom % ¹³C, this labeled compound provides minimal interference from unlabeled species, ensuring high signal-to-noise ratios in detection methodologies [1]. The applications of DMF-¹³C₂ span multiple disciplines, serving as a tracer solvent in chemical reaction mechanisms, a biological probe for metabolic pathways, and a quantitative standard in analytical determinations, offering researchers a versatile tool for elucidating molecular processes that would otherwise remain obscured in conventional experimental approaches.

Chemical and Physical Properties

Basic Physicochemical Characteristics

N,N-Dimethyl-¹³C₂-formamide maintains nearly identical physicochemical properties to its unlabeled counterpart, with the exception of mass-dependent characteristics. The compound appears as a colorless liquid with a density of 0.970 g/mL at 25°C and exhibits a boiling point of 153°C and a melting point of -61°C [1]. These thermal properties ensure that the labeled form undergoes phase transitions at temperatures consistent with conventional DMF, allowing researchers to employ standard temperature-controlled experimental conditions. The refractive index of 1.431 (n²⁰/D) provides an additional physical parameter for identification and quality verification [1].

The structural configuration of DMF-¹³C₂ features the ¹³C isotopes specifically incorporated into the two methyl groups attached to the nitrogen atom, creating a well-defined molecular arrangement with predictable fragmentation patterns in mass spectrometric analysis. This specific labeling pattern makes the compound particularly valuable for studying reactions and processes involving the methyl groups, as any transformations that cleave or modify these groups will produce detectable mass shifts in the resulting fragments or metabolites.

Comparative Properties with Unlabeled DMF

Table 1: Comparative Physicochemical Properties of DMF-¹³C₂ and Natural Abundance DMF

Property N,N-Dimethyl-¹³C₂-formamide Natural DMF
CAS Number 117880-10-1 [2] 68-12-2 [3]
Molecular Formula C(¹³C)₂H₇NO [2] C₃H₇NO [4]
Molecular Weight 75.08 g/mol [2] 73.09 g/mol [4]
Isotopic Purity 99 atom % ¹³C [1] Natural abundance
Boiling Point 153°C [1] 153°C [4]
Melting Point -61°C [1] -61°C [4]
Density 0.970 g/mL at 25°C [1] 0.948 g/mL [4]
Flash Point 58°C (136°F) [1] 58°C [4]

The minimal differences in physical properties between the labeled and unlabeled forms ensure that DMF-¹³C₂ behaves identically to conventional DMF in most experimental systems, eliminating concerns about kinetic isotope effects significantly altering chemical behavior in the majority of applications. This property conservation is crucial for tracer studies, where the labeled compound must faithfully represent the behavior of the native substance. The primary distinction lies in the mass spectrometry behavior, where the +2 mass unit shift creates a distinct analytical signature, and in the NMR spectroscopy, where the ¹³C-labeled positions produce distinct signals while the natural abundance ¹³C in the carbonyl position remains unchanged, enabling detailed structural analysis of molecular interactions and transformations [1].

Applications as Isotopic Tracer

Metabolic Pathway Tracing and Profiling

In biological systems, DMF-¹³C₂ serves as a powerful probe for elucidating metabolic pathways and biotransformation products. When introduced to in vitro cellular systems or ex vivo tissue preparations, the compound undergoes predictable enzymatic processing that can be tracked through the mass spectrometry signatures of its metabolites. Researchers can monitor the sequential demethylation of DMF to N-methylformamide and ultimately to formamide, with each metabolic step producing characteristic fragments that retain the ¹³C label and thus can be distinguished from endogenous compounds [5]. This application is particularly valuable in hepatotoxicity studies, as DMF metabolism primarily occurs in the liver and understanding its metabolic fate provides insights into both its therapeutic applications and potential toxicity mechanisms.

The use of DMF-¹³C₂ in metabolic studies enables quantitative tracking of substrate depletion and metabolite formation kinetics, allowing researchers to construct comprehensive metabolic flux models. In pharmaceutical development, this approach helps identify potential drug-metabolite interactions and assess interspecies metabolic differences that could impact toxicity predictions. The high isotopic purity of 99 atom % ¹³C ensures that even minor metabolites can be detected against the background of endogenous compounds, providing exceptional sensitivity for comprehensive metabolic mapping [1].

Chemical Reaction Mechanism Elucidation

DMF-¹³C₂ finds extensive application in elucidating complex reaction mechanisms in organic synthesis and catalytic processes. As a common solvent in numerous chemical transformations, its unexpected participation in reactions can now be precisely tracked using the isotopic label. In Vilsmeier-Haack formulations, for instance, DMF serves as both solvent and reagent, and the use of DMF-¹³C₂ allows researchers to confirm the incorporation of the formyl group into the product and trace the specific atoms transferred during the reaction [4]. This detailed mechanistic insight enables optimization of reaction conditions and development of more efficient synthetic methodologies.

In transition metal-catalyzed reactions, particularly coupling reactions conducted in DMF solvents, the labeled compound can help identify potential solvent participation in catalytic cycles or side reactions. The ¹³C labels provide distinctive NMR signals that facilitate tracking of molecular fragments originating from DMF, distinguishing them from those derived from intentional reactants. Additionally, in electrospinning and polymerization processes where DMF serves as a solvent, the labeled form can help monitor solvent retention in final products and optimize removal processes—a critical consideration in pharmaceutical formulation development where residual solvent levels are strictly regulated [4].

Protein Structure and Folding Studies

The unique properties of DMF-¹³C₂ make it particularly valuable in biophysical studies of protein structure and folding dynamics. As a cosolvent in protein folding experiments, DMF can influence stability and pathway selection, and the labeled form allows researchers to distinguish solvent-protein interactions from other molecular events. Using NMR spectroscopy, the ¹³C labels provide sensitive probes for monitoring binding events and conformational changes without interfering with the natural protein signals. This application is especially important in pharmaceutical development for biotherapeutics, where understanding excipient effects on protein stability is crucial for formulation optimization.

In hydrogen-deuterium exchange mass spectrometry experiments, DMF-¹³C₂ can serve as an internal standard that improves the accuracy of protein dynamics measurements. The distinct mass spectral signature of the labeled solvent does not interfere with peptide signals yet provides a reference point for normalization and quantification. Furthermore, in studies of membrane protein dynamics, the labeled compound can help elucidate lipid-solvent-protein interactions that modulate function, offering insights that could inform drug targeting strategies for membrane-associated receptors and transporters [3].

Experimental Protocols

Protocol 1: Metabolic Transformation Tracking in Hepatic Systems

Objective: To characterize the metabolic fate of DMF in hepatocyte cultures using DMF-¹³C₂ as an isotopic tracer.

  • Materials and Reagents:

    • N,N-Dimethyl-¹³C₂-formamide (99 atom % ¹³C, 99% chemical purity) [1]
    • Primary hepatocytes (human or model species)
    • Hepatocyte culture medium (Williams E Medium with supplements)
    • Termination solution (acetonitrile with internal standards)
    • Solid phase extraction cartridges (HLB or C18)
  • Procedure:

    • Prepare a 10 mM stock solution of DMF-¹³C₂ in culture medium and filter-sterilize using a 0.2 μm membrane.
    • Plate primary hepatocytes in collagen-coated culture plates at a density of 0.5 × 10⁶ cells/mL and maintain under standard culture conditions for 24 hours.
    • Replace medium with the DMF-¹³C₂-containing medium (final concentration 1 mM) and incubate for predetermined time points (0, 1, 2, 4, 8, 24 hours).
    • At each time point, collect 100 μL aliquots of medium and transfer to pre-chilled microcentrifuge tubes containing 300 μL of termination solution.
    • Vortex samples vigorously for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C to precipitate proteins.
    • Transfer supernatants to clean tubes and evaporate under a gentle nitrogen stream at room temperature.
    • Reconstitute residues in 100 μL of mobile phase initial conditions (95:5 water:acetonitrile) for LC-MS analysis.
  • LC-MS Analysis Conditions:

    • Column: HILIC or reverse-phase C18 (2.1 × 100 mm, 1.7 μm)
    • Mobile phase: Gradient from 5% to 95% acetonitrile in water with 0.1% formic acid
    • Mass spectrometer: Triple quadrupole or Q-TOF operating in positive ESI mode
    • Monitor mass transitions: m/z 76.1 → 58.1 (DMF-¹³C₂), m/z 62.1 → 44.1 (N-methylformamide metabolite), m/z 48.0 → 30.0 (formamide metabolite)
  • Data Interpretation:

    • Quantify DMF-¹³C₂ depletion over time to determine metabolic stability
    • Identify and quantify metabolite formation kinetics
    • Calculate metabolic half-life and intrinsic clearance values

This protocol enables comprehensive characterization of DMF metabolism with high sensitivity and specificity, distinguishing the administered compound from any endogenous DMF present in the biological system.

Protocol 2: Reaction Mechanism Elucidation in Organic Synthesis

Objective: To confirm DMF participation as a reactant in the Vilsmeier-Haack formulation using DMF-¹³C₂ isotopic tracer.

  • Materials and Reagents:

    • N,N-Dimethyl-¹³C₂-formamide (99 atom % ¹³C) [1]
    • Phosphorus oxychloride (POCI₃)
    • Substrate (e.g., aromatic compound to be formulated)
    • Aqueous workup solutions (sodium acetate, sodium bicarbonate)
    • Anhydrous magnesium sulfate
  • Procedure:

    • Set up a dry reaction flask under inert atmosphere (nitrogen or argon).
    • Add DMF-¹³C₂ (1.2 equivalents) to the flask followed by careful addition of POCI₃ (1.5 equivalents) dropwise with stirring at 0°C.
    • After 30 minutes of stirring, add the substrate (1.0 equivalent) as a solid or solution in minimal DMF-¹³C₂.
    • Gradually warm the reaction mixture to room temperature, then heat to 60-70°C for 2-4 hours with monitoring by TLC.
    • Cool the reaction mixture to 0°C and carefully quench by dropwise addition to chilled sodium acetate solution with vigorous stirring.
    • Extract the product with ethyl acetate (3 × 15 mL), combine organic layers, and dry over anhydrous magnesium sulfate.
    • Concentrate under reduced pressure and purify the crude product by flash chromatography.
  • Analysis and Characterization:

    • Analyze the purified product by ¹³C NMR spectroscopy to confirm incorporation of the ¹³C-labeled carbonyl carbon
    • Perform high-resolution mass spectrometry to verify the +1 mass unit increase in the molecular ion
    • Compare HPLC retention times and UV spectra with authentic standards
  • Key Observations:

    • The ¹³C NMR spectrum will show a distinctive doublet for the carbonyl carbon of the aldehyde product due to coupling with the adjacent ¹³C-labeled methyl groups
    • Mass spectrometry will confirm the incorporation of one carbon from DMF into the product
    • Control reactions with natural abundance DMF will show the expected mass for the formulated product

This protocol provides definitive evidence of DMF participation in reaction mechanisms, distinguishing between various possible pathways and confirming the origin of atoms incorporated into the final product.

Safety and Handling Protocols

Hazard Classification and Protective Measures

N,N-Dimethyl-¹³C₂-formamide presents identical health and safety hazards to its unlabeled counterpart, requiring strict adherence to safety protocols during handling. The compound carries a Danger signal word with hazard statements including H226 (flammable liquid and vapor), H312 (harmful in contact with skin), H319 (causes serious eye irritation), H332 (harmful if inhaled), and H360 (may damage fertility or the unborn child) [1]. The flammability classification (Flam. Liq. 3) indicates moderate fire hazard, with a flash point of 58°C (136°F) in a closed cup configuration [1]. These hazards necessitate comprehensive protective measures including the use of chemical-resistant gloves (nitrile or butyl rubber), eye protection (safety goggles), and laboratory ventilation (fume hood) for all handling procedures.

The reproductive toxicity classification (Repr. 1B) warrants special attention for researchers of childbearing potential, with strict enforcement of exposure control measures. Permissible exposure limits for DMF are set at 10 ppm (30 mg/m³) as a time-weighted average with skin designation, emphasizing the significant dermal absorption potential that necessitates protective clothing in addition to respiratory protection where ventilation may be inadequate [1]. Appropriate storage conditions include tightly sealed containers in cool, well-ventilated areas away from oxidizers, acids, and bases, with particular attention to avoiding contact with strong acids that can cause decomposition to toxic carbon monoxide gas [4].

First Aid and Emergency Procedures

Table 2: Emergency Response Guidelines for DMF-¹³C₂ Exposure

Exposure Route First Aid Measures Medical Attention
Inhalation Immediately move to fresh air; administer artificial respiration if breathing has stopped Seek immediate medical attention; provide oxygen if breathing is difficult
Skin Contact Remove contaminated clothing; wash thoroughly with soap and water for 15-20 minutes Medical evaluation for systemic effects; monitor for liver toxicity
Eye Contact Flush with copious amounts of water for at least 15 minutes, lifting upper and lower eyelids Comprehensive eye examination; monitor for corneal damage
Ingestion Rinse mouth with water; do NOT induce vomiting due to aspiration hazard Immediate medical attention; gastric lavage if administered soon after ingestion

Spill Management procedures for DMF-¹³C₂ involve eliminating all ignition sources and evacuating non-essential personnel from the affected area. Small spills can be absorbed with inert materials (vermiculite, sand) and placed in appropriately labeled containers for disposal. Large spills require containment using spill socks or dikes, with collection in approved chemical waste containers. Personal protective equipment during spill cleanup should include chemical-resistant clothing, eye protection, and respiratory protection if significant vapor generation is anticipated. All waste materials containing DMF-¹³C₂ should be disposed of in accordance with local regulations for hazardous chemicals, with particular attention to potential environmental impacts due to its classification as WGK 2 (water hazard class 2) [1].

Analytical Methods for Detection and Quantification

Mass Spectrometry Techniques

Mass spectrometry represents the primary analytical method for detecting and quantifying DMF-¹³C₂ in complex matrices due to its high sensitivity and specificity for isotopic differentiation. The characteristic mass shift of +2 Da creates distinctive molecular ions at m/z 76.1 for the protonated molecule [M+H]⁺ compared to m/z 74.1 for natural abundance DMF, enabling unambiguous identification [1]. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides optimal performance for metabolic studies, with collision-induced dissociation typically producing fragment ions at m/z 58.1 corresponding to the dimethylamino fragment [(¹³CH₃)₂N=CH]⁺. This specific transition (76.1→58.1) serves as a quantitative multiple reaction monitoring (MRM) pair for sensitive detection in biological matrices, with limits of quantification typically in the low ng/mL range when using modern triple quadrupole instruments.

For unknown metabolite identification, high-resolution mass spectrometry using Q-TOF or Orbitrap technology provides accurate mass measurements that facilitate elemental composition determination for transformation products. The isotopic signature of metabolites retaining one or both ¹³C atoms creates distinctive doublet peaks separated by 1 or 2 Da, enabling rapid recognition of DMF-derived products amidst complex biological backgrounds. In mass spectrometry imaging applications, the distinct isotopic pattern allows spatial mapping of DMF-¹³C₂ distribution in tissue sections, providing valuable information on penetration and accumulation in target organs during toxicity or pharmacokinetic studies [3].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides complementary structural information for DMF-¹³C₂ applications, particularly in reaction mechanism elucidation where positional incorporation of labeled atoms must be verified. The ¹³C NMR spectrum displays characteristic signals for the labeled methyl carbons at approximately δ 35-40 ppm, with the one-bond ¹³C-¹³C coupling (J₍C-C₎ ≈ 35-55 Hz) creating a distinctive doublet that confirms the presence of adjacent ¹³C atoms [1]. This coupling pattern provides definitive evidence that both methyl groups retain their ¹³C labels, confirming molecular integrity or identifying cleavage products when the coupling is absent. For the carbonyl carbon, which remains at natural ¹³C abundance (1.1%), the spectrum shows a singlet at approximately δ 162 ppm, though its intensity is significantly lower than the methyl signals due to the isotopic enrichment difference.

Two-dimensional NMR techniques including ¹H-¹³C HSQC and HMBC provide additional connectivity information that facilitates structural characterization of DMF-¹³C₂ adducts or transformation products. In metabolic studies, these techniques can identify specific positions of ¹³C incorporation into endogenous compounds following DMF administration, enabling reconstruction of metabolic pathways. For in situ reaction monitoring, NMR spectroscopy allows real-time tracking of DMF-¹³C₂ consumption and product formation, providing kinetic data for reaction optimization. The non-destructive nature of NMR analysis also enables sample recovery for additional analyses, maximizing the information obtained from precious experimental materials [6].

Data Interpretation and Analysis

Metabolic Fate and Kinetic Analysis

Interpreting experimental data from DMF-¹³C₂ tracer studies requires careful consideration of both quantitative and qualitative aspects. In metabolic investigations, the depletion kinetics of the parent compound follow typical pseudo-first-order kinetics, with half-lives varying significantly across species and experimental systems. Human hepatocytes generally demonstrate intermediate metabolic rates compared to common model species, highlighting the importance of appropriate model selection for extrapolation to human outcomes. The appearance kinetics of primary metabolites including N-methylformamide and formamide typically show sequential patterns, with the intermediate metabolite reaching peak concentrations before declining as it undergoes further transformation.

The mass balance of administered ¹³C label provides critical information on comprehensive pathway identification, with potential recovery in CO₂ (from complete demethylation and oxidation), urinary metabolites, and macromolecular adducts. Unexplained ¹³C retention in biological systems may indicate covalent binding to proteins or nucleic acids, a phenomenon of particular interest in toxicity mechanism elucidation. Specialized analytical techniques including accelerator mass spectrometry may be employed for detecting extremely low levels of macromolecular binding when conventional LC-MS approaches lack sufficient sensitivity. The comprehensive mapping of DMF-¹³C₂ fate in biological systems thus requires integration of multiple analytical approaches and careful consideration of kinetic parameters to develop predictive models of in vivo behavior [5].

Chemical Reaction Pathway Analysis

Tracing the fate of DMF-¹³C₂ in chemical reactions involves identifying specific atomic incorporation into products and quantifying the efficiency of these processes. The experimental workflow begins with reaction execution using the labeled solvent, followed by product isolation and structural characterization using the combination of NMR and MS techniques previously described. The key evidence for DMF participation comes from detecting the ¹³C label in reaction products, with the specific position of incorporation providing mechanistic insights. For instance, detection of ¹³C in formyl groups confirms conventional Vilsmeier-Haack reactivity, while incorporation into methyl groups suggests alternative reaction pathways involving fragment recombination.

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References

Comprehensive Application Notes and Protocols: N,N-Dimethyl-¹³C₂-formamide as Internal Standard in Mass Spectrometry-Based Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to N,N-Dimethyl-¹³C₂-formamide

N,N-Dimethyl-¹³C₂-formamide (CAS: 117880-10-1) is a stable isotope-labeled compound with two carbon-13 atoms incorporated into its molecular structure, replacing the natural carbon atoms at the formyl carbon position. This isotopic labeling results in a molecular weight of 75.08 g/mol, compared to 73.09 g/mol for the unlabeled compound, creating a distinct +2 mass shift that makes it easily distinguishable by mass spectrometry. With the growing emphasis on quantitative accuracy in metabolomics and pharmaceutical research, isotope-labeled internal standards like N,N-Dimethyl-¹³C₂-formamide have become indispensable tools for precision measurement in complex biological matrices. The compound serves as an ideal internal standard particularly for method development, quality control, and normalization procedures in LC-MS workflows, helping to correct for variations in sample preparation and instrument response.

The fundamental value of isotopic labeling in mass spectrometry lies in its ability to provide unambiguous detection while behaving nearly identically to its unlabeled counterpart in chromatographic separation and ionization processes. The ¹³C-labeled formamide derivative maintains similar chemical properties to the native compound while providing a distinct mass signature, making it particularly valuable for method validation and recovery calculations in analytical procedures. As the metabolomics field progresses beyond simple pattern recognition toward robust quantitative approaches, the implementation of reliable internal standards has become increasingly critical for generating biologically meaningful data with high confidence levels [1].

Chemical Properties and Characterization

Fundamental Chemical Properties

N,N-Dimethyl-¹³C₂-formamide is a stable isotope-labeled analog of conventional dimethylformamide (DMF) with specific modifications that make it particularly suitable for mass spectrometry applications. The compound features two ¹³C atoms at the formyl carbon position, creating a distinct mass shift that facilitates accurate detection and quantification. The molecular formula is C(¹³C)₂H₇NO, representing a subtle but analytically significant alteration from the natural abundance compound [2].

The isotopic purity of the compound is typically ≥99.5%, ensuring minimal interference from naturally occurring isotopes in mass spectrometric detection. This high isotopic enrichment is crucial for maintaining the precision of quantitative measurements, particularly when analyzing compounds at low concentrations in complex biological matrices. While the fundamental chemical behavior remains nearly identical to the non-labeled compound, the mass difference provides a unique signature for detection and quantification [3].

Comparative Properties of Dimethylformamide Isotopologs

Table 1: Comparative properties of dimethylformamide and its isotopologs

Property N,N-Dimethylformamide N,N-Dimethyl-¹³C₂-formamide N,N-Dimethylformamide-d₇
CAS Number 68-12-2 [4] 117880-10-1 [2] 4472-41-7 [3]
Molecular Formula C₃H₇NO [4] C(¹³C)₂H₇NO [2] C₃D₇NO [3]
Molecular Weight 73.09 g/mol [4] 75.08 g/mol [2] 80.13 g/mol [3]
Boiling Point 153°C [3] Information not specified 153°C [3]
Density Not specified Not specified 1.03 g/mL at 25°C [3]
Refractive Index Not specified Not specified 1.428 [3]
Primary Applications General solvent, IR spectroscopy [4] MS internal standard, quantitative metabolomics NMR spectroscopy, deuterium MS detection

Mass Spectrometry Applications

Quantitative Metabolomics

In the field of quantitative metabolomics, N,N-Dimethyl-¹³C₂-formamide serves as a valuable internal standard for liquid chromatography-mass spectrometry (LC-MS) applications. The compound is particularly useful in retention time calibration and ionization efficiency monitoring during LC-MS runs. Its mid-range polarity and molecular weight make it suitable for monitoring chromatographic performance and signal stability across the analytical sequence. The ¹³C labeling ensures minimal interference with endogenous metabolites while providing a consistent reference point for data normalization [1].

The implementation of isotope-labeled internal standards has become particularly important as the metabolomics field shifts from qualitative profiling to robust quantification. The use of N,N-Dimethyl-¹³C₂-formamide allows researchers to account for technical variations, including those introduced during sample preparation, chromatography, and mass spectrometric detection. This approach significantly enhances the reliability and reproducibility of metabolomic data, especially when analyzing complex biological samples such as biofluids, tissue extracts, or cell cultures [1].

Isotopic Labeling and Flux Analysis

While N,N-Dimethyl-¹³C₂-formamide itself is typically employed as an internal standard rather than a metabolic tracer, its stable isotope labeling pattern aligns with the broader applications of ¹³C-labeled compounds in metabolic flux analysis. In such studies, researchers utilize ¹³C-labeled substrates to trace metabolic pathways and quantify flux distributions within biological systems. The principles underlying ¹³C detection and analysis demonstrated by this compound are directly applicable to isotopic labeling experiments [5].

The combination of ¹³C isotopic labeling with mass spectrometry imaging (MSI) offers a powerful approach to analyze metabolic flux in situ. This emerging methodology, referred to as ¹³C-MSI, enables researchers to visualize the spatial distribution of isotopic enrichment within tissues while maintaining anatomical context. Although N,N-Dimethyl-¹³C₂-formamide is not typically used as the labeling substrate in such experiments, its properties inform the broader analytical strategies for detecting and quantifying ¹³C-labeled compounds in complex systems [5].

MS Instrumentation and Method Compatibility

Table 2: Mass spectrometry applications and instrumentation compatibility

Application Area Recommended MS Platform Key Settings Data Acquisition Mode Advantages for Use
Quantitative Targeted Analysis Triple Quadrupole (TQ) [1] MRM transitions, optimized collision energy Multiple Reaction Monitoring (MRM) High sensitivity and selectivity for precise quantification
Metabolite Profiling Quadrupole-Time of Flight (Q-TOF) [1] High-resolution mode, extended dynamic range Full scan MS with targeted extraction Accurate mass measurement for confident identification
Isotopologue Analysis Linear Ion Trap-Orbitrap [1] High mass resolution (>60,000), narrow mass window Full scan MS with precise mass filtering Excellent mass accuracy for distinguishing isotopic patterns
Ionization Compatibility ESI, APCI, APPI [1] Optimized source temperatures, vaporizer settings Positive and negative ion mode (as appropriate) Adaptable to various ionization techniques

Experimental Protocols

Sample Preparation Protocol

Protocol Title: Sample Preparation Using N,N-Dimethyl-¹³C₂-formamide as Internal Standard for LC-MS Analysis

Principle: This protocol describes the use of N,N-Dimethyl-¹³C₂-formamide as an internal standard for LC-MS-based metabolomic studies. The compound serves to monitor sample preparation consistency, chromatographic performance, and ionization efficiency throughout the analytical workflow.

Materials and Reagents:

  • N,N-Dimethyl-¹³C₂-formamide (CAS 117880-10-1) [2]
  • HPLC-grade methanol, acetonitrile, and water
  • Ammonium acetate or ammonium formate (MS-grade)
  • Formic acid (MS-grade)
  • Biological samples (plasma, urine, tissue homogenates, or cell extracts)

Procedure:

  • Internal Standard Solution Preparation: Prepare a stock solution of N,N-Dimethyl-¹³C₂-formamide in methanol at a concentration of 1 mg/mL. Dilute this stock to prepare a working solution at 10 μg/mL using the same solvent as your sample extraction method.

  • Sample Extraction:

    • Add a fixed volume of the working internal standard solution (typically 10-50 μL) to 100 μL of biological sample.
    • For protein precipitation, add 300-400 μL of cold organic solvent (e.g., methanol or acetonitrile) to the mixture.
    • Vortex vigorously for 30-60 seconds and incubate at -20°C for 10-15 minutes.
    • Centrifuge at 14,000-16,000 × g for 10-15 minutes at 4°C.
    • Carefully transfer the supernatant to a new tube and evaporate under a gentle stream of nitrogen or using a vacuum concentrator.
    • Reconstitute the dried extract in an appropriate volume (50-100 μL) of initial mobile phase for LC-MS analysis.
  • Quality Control: Prepare quality control samples by pooling equal aliquots from all test samples and process alongside the experimental samples. Include blank samples (without internal standard) and solvent standards to monitor background interference and carryover.

LC-MS Analysis Method

Chromatographic Conditions:

  • Column: HILIC or reversed-phase column (e.g., C18), depending on analyte polarity
  • Mobile Phase A: Water with 5-10 mM ammonium acetate/formate and 0.1% formic acid
  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid
  • Gradient Program: Optimized for specific analyte separation (typically 5-95% organic phase over 10-20 minutes)
  • Flow Rate: 0.2-0.4 mL/min
  • Column Temperature: 35-45°C
  • Injection Volume: 5-20 μL

Mass Spectrometric Conditions:

  • Ionization Source: Electrospray Ionization (ESI) [1]
  • Ionization Mode: Positive or negative, depending on target analytes
  • Source Temperature: 300-350°C
  • Ion Spray Voltage: ±4500-5500 V
  • Nebulizer Gas: 40-60 psi
  • Drying Gas: 8-12 L/min
  • Detection: Selected Ion Monitoring (SIM) for m/z 76.08 [M+H]+ (for ¹³C₂-labeled formamide) or appropriate mass based on adduct formation
Data Processing and Normalization
  • Peak Integration: Integrate the peak areas for N,N-Dimethyl-¹³C₂-formamide in all samples using the appropriate mass-to-charge ratio (m/z) with a narrow mass window (typically ±0.1-0.2 Da for low-resolution instruments or ±5-10 ppm for high-resolution instruments).

  • Quality Assessment: Evaluate the consistency of internal standard peak areas across all samples. Significant variations (>30% CV) may indicate technical issues with sample preparation or instrument performance.

  • Normalization: Apply normalization to target analytes using the formula:

    This correction accounts for variations in sample processing and instrument response.

  • Retention Time Monitoring: Track the retention time of the internal standard to ensure chromatographic consistency throughout the analytical sequence.

Workflow Visualization

Experimental Workflow Diagram

experimental_workflow sample_prep Sample Preparation is_add Add N,N-Dimethyl-¹³C₂-formamide Internal Standard sample_prep->is_add extraction Protein Precipitation & Extraction is_add->extraction recon Concentration & Reconstitution extraction->recon lcms LC-MS Analysis recon->lcms process Data Processing & Normalization lcms->process

Diagram 1: Experimental workflow for using N,N-Dimethyl-¹³C₂-formamide as internal standard in LC-MS analysis

Data Processing Workflow

data_processing raw_data Raw MS Data Acquisition peak_int Peak Detection & Integration raw_data->peak_int is_assess Internal Standard Assessment peak_int->is_assess normalize Data Normalization Using IS Response is_assess->normalize stat Statistical Analysis & Interpretation normalize->stat

Diagram 2: Data processing workflow incorporating internal standard normalization

Troubleshooting and Technical Notes

Common Issues and Solutions
  • Inconsistent Internal Standard Response: Significant variation in the peak area of N,N-Dimethyl-¹³C₂-formamide across samples may indicate incomplete mixing during sample preparation, degradation of the internal standard, or instrument performance issues. Ensure thorough vortexing after internal standard addition and check the stability of the working solution.

  • Signal Suppression: If the internal standard shows unusually low response in certain sample matrices, this may indicate ion suppression effects. Consider optimizing the chromatographic separation to elute the internal standard in a region with minimal matrix interference or adjusting the sample dilution factor.

  • Retention Time Shifts: Changes in the retention time of the internal standard across the analytical sequence suggest chromatographic instability. Check mobile phase composition, column conditioning, and temperature stability. Use the internal standard retention time to adjust analyte identification windows if necessary.

Safety Considerations

N,N-Dimethyl-¹³C₂-formamide should be handled with appropriate safety precautions. While specific safety data for the isotopically labeled compound may be limited, based on the properties of conventional dimethylformamide, it is advisable to:

  • Wear appropriate personal protective equipment including gloves and safety glasses
  • Work in a well-ventilated area or fume hood
  • Avoid direct contact with skin or eyes
  • Follow standard laboratory procedures for chemical handling and disposal

Conclusion

N,N-Dimethyl-¹³C₂-formamide serves as a valuable isotope-labeled internal standard for mass spectrometry-based applications, particularly in the field of quantitative metabolomics. Its distinct mass shift due to the two ¹³C atoms enables unambiguous detection while maintaining similar chemical properties to the native compound. Implementation of this internal standard following the protocols described in this document enhances the reliability, accuracy, and reproducibility of LC-MS analyses by correcting for technical variations throughout the analytical workflow.

As the field of metabolomics continues to evolve toward more rigorous quantitative approaches, the use of stable isotope-labeled internal standards like N,N-Dimethyl-¹³C₂-formamide will play an increasingly important role in generating high-quality data with greater confidence. The workflows and methodologies outlined here provide researchers with a solid foundation for incorporating this valuable tool into their mass spectrometry applications.

References

Comprehensive Application Notes and Protocols: N,N-Dimethyl-¹³C₂-formamide in Protein Structure Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to N,N-Dimethyl-¹³C₂-formamide in Structural Biology

N,N-Dimethyl-¹³C₂-formamide (¹³C₂-DMF) represents a strategically labeled isotopic variant of the common polar aprotic solvent dimethylformamide (DMF), where two carbon atoms have been replaced with the stable isotope carbon-13. This isotopic enrichment transforms conventional DMF from merely a solvent into a powerful analytical tool for investigating protein structure, stability, and folding mechanisms. While conventional DMF has established roles as a solvent in peptide synthesis and as a denaturant in folding studies, the ¹³C-labeled analogue provides unique advantages for spectroscopic applications, particularly in nuclear magnetic resonance (NMR) spectroscopy. The incorporation of ¹³C atoms at specific molecular positions creates non-perturbing spectroscopic probes that enable researchers to track molecular interactions, monitor environmental changes, and study protein dynamics without interfering with the native biological processes under investigation.

The application of ¹³C₂-DMF in protein research capitalizes on the distinct physicochemical properties of the parent DMF molecule while adding the capability for site-specific spectral observation. DMF's miscibility with both water and organic solvents, combined with its high boiling point and ability to dissolve a wide range of compounds, makes it particularly valuable for studying membrane proteins and hydrophobic peptides that challenge conventional aqueous-based structural methods. The ¹³C labeling specifically at the dimethylamino carbons creates intrinsic NMR reporters that are sensitive to their molecular environment, allowing researchers to monitor protein-solvent interactions, measure binding constants, and investigate solvation shells with atomic-level precision unavailable with conventional solvents.

Chemical and Physical Properties of N,N-Dimethyl-¹³C₂-formamide

Fundamental Chemical Characteristics

N,N-Dimethyl-¹³C₂-formamide (CAS 117880-10-1) is an isotopically enriched form of conventional dimethylformamide where two carbon atoms specifically within the dimethylamino group contain the carbon-13 isotope. This strategic labeling creates a molecule with identical chemical behavior to regular DMF but with distinctive spectroscopic properties that enable advanced analytical applications. The compound has a molecular formula of C(¹³C)₂H₇NO and a molecular weight of 75.08 g/mol, slightly higher than the 73.09 g/mol of the unlabeled compound due to the presence of two ¹³C atoms [1]. This minimal mass difference ensures that the labeled compound behaves identically to regular DMF in chemical reactions and physical processes while providing the necessary isotopic signature for detection in mass spectrometry and NMR spectroscopy.

The physicochemical properties of ¹³C₂-DMF mirror those of conventional DMF, characterized by a high boiling point of 153°C and a melting point of -61°C [2]. The density is approximately 0.970 g/mL at 25°C, and it exhibits a refractive index suitable for various spectroscopic applications. Like conventional DMF, the ¹³C-labeled form displays excellent solvating power for both polar and non-polar compounds, making it particularly valuable for dissolving hydrophobic peptides and membrane protein fragments that challenge conventional aqueous solvents. Its polar aprotic nature derives from the strong dipole moment created by the amide functionality, while the absence of acidic protons prevents it from acting as a hydrogen bond donor, though it can function as a hydrogen bond acceptor through the carbonyl oxygen.

Table 1: Physicochemical Properties of N,N-Dimethyl-¹³C₂-formamide

Property Value Conditions Notes
CAS Number 117880-10-1 - Unique identifier for isotopic variant
Molecular Formula C(¹³C)₂H₇NO - ¹³C enrichment at dimethyl carbons
Molecular Weight 75.08 g/mol - Approximately 2 g/mol > natural abundance
Boiling Point 153°C 760 mmHg Similar to conventional DMF
Melting Point -61°C - Similar to conventional DMF
Density 0.970 g/mL 25°C Slightly higher than conventional DMF (0.948 g/mL)
Flash Point 58°C (136°F) - Comparable to conventional DMF
Purity ≥99 atom % ¹³C - Isotopic enrichment specification
Spectral Properties and Isotopic Enhancement

The strategic ¹³C labeling at the dimethylamino carbon positions creates distinct NMR signals that are easily distinguishable from both natural abundance carbon signals and other intentionally introduced ¹³C labels in biological systems. The ¹³C nuclei produce NMR signals with significantly enhanced sensitivity compared to the natural abundance ¹³C signals (approximately 1.1%), enabling detection at much lower concentrations and with shorter acquisition times. This enhancement is particularly valuable for studying protein-solvent interactions where the solvent molecules exist in rapid exchange between bound and free states, a scenario that typically dilutes the observable signal.

The chemical shift sensitivity of the ¹³C₂-DMF methyl groups to their local environment provides valuable information about binding events, conformational changes, and solvent accessibility in protein systems. When DMF molecules interact with protein surfaces, the electron density around the ¹³C nuclei changes, resulting in measurable chemical shift perturbations that can be quantified to determine binding constants and map interaction surfaces. Additionally, the two magnetically equivalent methyl groups (at ambient temperature) simplify the NMR spectrum while providing strong signal intensity, making ¹³C₂-DMF an ideal reporter for sophisticated NMR experiments including diffusion measurements, relaxation studies, and nuclear Overhauser effect (NOE) experiments that probe spatial proximity between the solvent and protein protons.

Applications in Protein Structure Studies

Protein Folding and Stability Analysis

N,N-Dimethyl-¹³C₂-formamide serves as a powerful denaturant probe in protein folding studies, enabling researchers to monitor unfolding transitions with exceptional precision. Unlike conventional denaturants that can only be monitored indirectly through their effects on protein signals, ¹³C₂-DMF provides direct observational access to the denaturant molecules themselves, allowing researchers to track their interaction with protein surfaces throughout the folding/unfolding process. When proteins unfold, they expose hydrophobic residues and peptide backbone atoms that become accessible to solvent interactions, and ¹³C₂-DMF provides a means to directly monitor this accessibility through changes in NMR parameters including chemical shifts, relaxation rates, and diffusion coefficients.

The application of ¹³C₂-DMF in equilibrium unfolding experiments enables the quantitative assessment of protein stability through the measurement of denaturant binding isotherms. By monitoring the ¹³C chemical shift changes as a function of denaturant concentration, researchers can detect the preferential binding of DMF molecules to unfolded protein states, providing insights into the molecular mechanisms of denaturation. The ¹³C label allows these measurements to be performed at lower overall denaturant concentrations due to the enhanced sensitivity, reducing potential artifacts associated with high solvent concentrations. Additionally, the use of ¹³C₂-DMF in kinetic folding studies enables researchers to monitor the disappearance of denaturant from the protein solvation shell during refolding events, providing temporal resolution of collapse events that precede the formation of native secondary and tertiary structures.

Solvation Shell Mapping and Protein-Hydration Studies

The use of N,N-Dimethyl-¹³C₂-formamide enables detailed characterization of protein solvation shells through advanced NMR techniques, particularly nuclear Overhauser effect (NOE) spectroscopy. Through selective excitation of the ¹³C-labeled methyl groups, researchers can observe magnetization transfer between the solvent molecules and protein protons in close spatial proximity (typically <5 Å), providing atomic-resolution information about DMF binding sites on the protein surface. These intermolecular NOEs serve as powerful constraints for mapping the topology of solvent-protein interactions, revealing preferred binding sites that often correspond to hydrophobic patches or surface cavities not fully hydrated by water molecules.

The combination of ¹³C₂-DMF with conventional D₂O-based solvation studies enables researchers to differentiate between hydrophobic and hydrophilic binding sites on protein surfaces. While water molecules preferentially hydrate charged and polar surface residues, DMF shows a distinct preference for hydrophobic surface regions, creating a complementary picture of the overall solvation landscape. This approach is particularly valuable for characterizing the surface properties of membrane proteins and amphipathic peptides that contain both hydrophobic and hydrophilic regions. The ¹³C labeling enables these experiments to be performed using spectral editing techniques that separate the solvent-protein NOEs from the much more abundant protein-protein NOEs, significantly simplifying spectral interpretation and increasing the reliability of the derived structural constraints.

Table 2: NMR Parameters for N,N-Dimethyl-¹³C₂-formamide in Protein Interaction Studies

NMR Parameter Typical Values Structural Information Experimental Applications
¹³C Chemical Shift 162-164 ppm (carbonyl); 35-40 ppm (methyl) Environmental polarity Binding site characterization
¹H Chemical Shift 8.0 ppm (formyl); 3.0 ppm (methyl) Hydrogen bonding status Solvent exposure measurement
¹³C T₁ Relaxation 1-3 seconds Molecular mobility Distinguishing bound/free states
¹³C T₂ Relaxation 0.5-1.5 seconds Rotational correlation time Binding affinity quantification
NOE Enhancement -1 to +0.5 Spatial proximity to proteins Solvation shell mapping
Diffusion Coefficient 1.5-2.5 × 10⁻⁹ m²/s Hydrodynamic radius Binding stoichiometry determination

Experimental Protocols

Protein Stability Assessment via Chemical Denaturation

This protocol describes the use of N,N-Dimethyl-¹³C₂-formamide for monitoring protein unfolding transitions through NMR-detected denaturation. The method provides quantitative stability parameters such as the free energy of unfolding (ΔG°) and the denaturant concentration at the midpoint of the unfolding transition (Cₘ), while simultaneously identifying regions of the protein most susceptible to denaturant-induced unfolding through chemical shift perturbation mapping.

Materials and Reagents:

  • Purified protein sample (≥95% purity, 0.1-0.5 mM final concentration)
  • N,N-Dimethyl-¹³C₂-formamide (≥99 atom % ¹³C) [2]
  • Appropriate buffer (e.g., phosphate, Tris, preferably in D₂O for NMR locking)
  • NMR tube (preferably 5 mm for high-field systems)
  • Precision micropipettes and gas-tight syringes for accurate denaturant addition

Procedure:

  • Prepare a master stock solution of your protein in the chosen buffer, ensuring homogeneity and accurate concentration determination via UV absorbance or other quantitative methods.

  • Create a denaturant stock solution of ¹³C₂-DMF in the same buffer, typically at 8-10 M concentration, with precise molarity verification through density measurement [2].

  • Prepare a series of samples with increasing denaturant concentrations while maintaining constant protein concentration, buffer composition, and sample volume. Typically, 12-16 samples covering 0-6 M ¹³C₂-DMF range provide sufficient resolution for transition mapping.

  • Allow samples to equilibrate at the experimental temperature for at least 2 hours to ensure complete equilibration of the folding-unfolding process.

  • Acquire ¹H-¹⁵N HSQC spectra for each denaturant concentration using appropriate NMR parameters (typically 256-512 increments in the indirect dimension, 2-8 scans per increment). For ¹³C-detected experiments, acquire ¹³C NMR spectra with ¹H decoupling during acquisition.

  • Process and analyze spectra to track chemical shift changes as a function of denaturant concentration. For well-resolved peaks, plot chemical shift perturbations versus denaturant concentration and fit to appropriate binding or unfolding models.

Data Analysis: For two-state unfolding transitions, analyze chemical shift changes (Δδ) as a function of denaturant concentration ([D]) using the following equation: Δδ = ((Δδ_N + m_N[D]) + (Δδ_U + m_U[D]) × exp(-(ΔG° + m[D])/RT)) / (1 + exp(-(ΔG° + m[D])/RT)) Where Δδ_N and Δδ_U are the chemical shifts of the native and unfolded states, m_N and m_U describe the linear dependence of these chemical shifts on denaturant concentration, ΔG° is the free energy of unfolding in the absence of denaturant, m value describes the dependence of ΔG on denaturant concentration, R is the gas constant, and T is the temperature in Kelvin.

Solvation Shell Mapping by Intermolecular NOE Spectroscopy

This protocol details the use of N,N-Dimethyl-¹³C₂-formamide for detecting solvent-protein interactions through nuclear Overhauser effects, providing atomic-resolution information about binding sites and interaction dynamics.

Materials and Reagents:

  • Protein sample (0.2-1.0 mM in appropriate buffer)
  • N,N-Dimethyl-¹³C₂-formamide (≥99 atom % ¹³C)
  • D₂O-based buffer (for lock signal, 90% H₂O/10% D₂O may be used)
  • NMR tube (preferably 5 mm)

Procedure:

  • Prepare the protein sample containing 5-10% (v/v) ¹³C₂-DMF in an appropriate NMR buffer. The optimal DMF concentration represents a balance between sufficient NOE intensity and minimal protein structural perturbation.

  • Acquire a reference ¹H-¹⁵N HSQC spectrum without ¹³C decoupling to establish baseline peak positions and identify well-resolved correlations for analysis.

  • Perform intermolecular NOE experiments using selective excitation of the ¹³C₂-DMF methyl groups. The ¹³C-¹H HSQC-NOESY experiment with selective ¹³C excitation is particularly effective, employing a shaped pulse centered on the DMF methyl ¹³C resonance (approximately 35-40 ppm) while suppressing excitation of protein ¹³C signals.

  • Use appropriate mixing times (typically 100-500 ms) to allow magnetization transfer between solvent and protein protons. Shorter mixing times emphasize direct contacts while longer mixing times may reveal longer-range interactions.

  • Process data with careful attention to solvent signal suppression and baseline correction. Compare spectra with and without selective ¹³C excitation to identify true NOE cross-peaks versus artifacts.

  • Assign NOE cross-peaks to specific protein protons through comparison with standard protein assignment spectra. Quantify NOE intensities and convert to approximate distances using appropriate reference measurements.

Data Interpretation: Intermolecular NOEs between ¹³C₂-DMF and protein protons indicate spatial proximity (<5 Å), suggesting specific binding sites or regions of preferential solvation. Compare the pattern of DMF-protein NOEs with water-protein NOEs (from separate experiments) to identify regions with preferential solvation by DMF, which typically correspond to hydrophobic surface patches. Additionally, compare the intensity patterns at different mixing times to distinguish direct binding from rapid exchange processes.

Safety Considerations and Handling Protocols

Hazard Assessment and Protective Measures

N,N-Dimethyl-¹³C₂-formamide shares the toxicity profile of conventional dimethylformamide, requiring strict safety precautions during handling. DMF is classified as a hazardous compound with risk phrases R61 (may cause harm to the unborn child), R20/21 (harmful by inhalation and in contact with skin), and R36 (irritating to the eyes) [2]. The compound can be absorbed through the skin, and chronic exposure has been linked to hepatic toxicity and alcohol intolerance. The immediate dangers include eye and skin irritation, while prolonged or repeated exposure may cause damage to organs including the liver and kidneys.

Personal Protective Equipment (PPE) requirements for handling ¹³C₂-DMF include:

  • Appropriate chemical-resistant gloves (nitrile or neoprene recommended)
  • Laboratory coat or protective clothing
  • Safety goggles or face shield
  • Fume hood for all manipulations involving open containers
  • Adequate ventilation in the work area

First Aid Measures:

  • Skin contact: Immediately remove contaminated clothing and wash affected area with plenty of soap and water for at least 15 minutes.
  • Eye contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do.
  • Inhalation: Move affected person to fresh air and maintain comfortable breathing position.
  • Ingestion: Rinse mouth with water and seek immediate medical attention.
Storage and Disposal Guidelines

Storage Conditions: N,N-Dimethyl-¹³C₂-formamide should be stored in sealed, air-tight containers under an inert atmosphere (argon or nitrogen) to prevent degradation and absorption of moisture [3]. The optimal storage temperature is 2-8°C, protecting from light exposure. Under these conditions, the compound typically maintains stability for at least 24 months. Due to the hygroscopic nature of DMF, containers should be tightly sealed immediately after use to prevent water absorption that could compromise both chemical stability and spectroscopic performance.

Disposal Procedures: As a ¹³C-labeled compound, waste ¹³C₂-DMF should be collected separately from both regular chemical waste and radioactive waste. The ¹³C isotope is stable and non-radioactive, but the cost and specialty nature of the labeled compound warrant consideration of recycling or recovery where feasible. Small quantities may be disposed of according to institutional regulations for organic solvent waste, preferably by incineration. Contaminated materials (gloves, pipette tips) should be disposed of as chemical waste according to local regulations.

Experimental Workflows and Visualization

Protein Solvation Study Workflow

The following Graphviz diagram illustrates the comprehensive workflow for studying protein solvation using N,N-Dimethyl-¹³C₂-formamide:

G Protein Solvation Study Workflow cluster_0 Protein Solvation Study Workflow start Sample Preparation (Protein + ¹³C₂-DMF) step1 NMR Data Acquisition ¹H-¹⁵N HSQC & NOESY start->step1 Equilibration step2 Spectral Processing Baseline Correction step1->step2 FID Processing step3 NOE Cross-peak Assignment step2->step3 Peak Picking step4 Distance Calculation & Mapping step3->step4 Intensity Measurement step5 Solvation Site Identification step4->step5 Spatial Mapping step6 Structural Interpretation & Validation step5->step6 Model Building

Diagram 1: Protein solvation study workflow using N,N-Dimethyl-¹³C₂-formamide, showing the sequential steps from sample preparation through data acquisition to structural interpretation.

Protein Denaturation Monitoring Workflow

The following Graphviz diagram illustrates the workflow for monitoring protein denaturation using ¹³C₂-DMF:

G Protein Denaturation Monitoring Workflow cluster_1 Protein Denaturation Monitoring Workflow sample_series Prepare Denaturation Series nmr_acquisition NMR Spectral Acquisition sample_series->nmr_acquisition Multiple Concentrations shift_tracking Chemical Shift Tracking nmr_acquisition->shift_tracking Peak Identification data_fitting Data Fitting to Unfolding Model shift_tracking->data_fitting Transition Profiling stability_params Extract Stability Parameters data_fitting->stability_params Parameter Extraction

Diagram 2: Protein denaturation monitoring workflow showing the process from sample preparation through data analysis to extraction of stability parameters.

Troubleshooting and Optimization

Common Experimental Challenges and Solutions

Weak or Absent NOE Signals: Weak intermolecular NOEs between ¹³C₂-DMF and protein protons represent a common challenge, often resulting from insufficient concentration of either interaction partner, inappropriate mixing times, or rapid exchange between bound and free states. To optimize signal detection:

  • Increase protein concentration to 0.5-1.0 mM while maintaining the ¹³C₂-DMF concentration at 5-10% (v/v)
  • Screen mixing times between 50-800 ms to identify optimal magnetization transfer conditions
  • Lower the experimental temperature to slow exchange kinetics (if compatible with protein stability)
  • Ensure adequate signal-to-noise through increased scan numbers (16-32 scans rather than 4-8)

Excessive Signal Overlap: Crowded spectral regions can complicate the assignment of NOE cross-peaks, particularly for larger proteins. Several strategies can mitigate this issue:

  • Employ triple resonance experiments with ¹³C, ¹⁵N-labeled protein to spread correlations into additional dimensions
  • Use selective isotope labeling schemes (e.g., methyl-labeled proteins) to simplify spectra while maintaining key probes
  • Apply spectral editing techniques to separate NOEs to specific proton types (e.g., amide, methyl, aromatic)
  • Collect data at higher magnetic field strengths to improve chemical shift dispersion

Protein Denaturation or Precipitation: The addition of organic solvents like DMF can sometimes trigger protein denaturation or precipitation, compromising data quality. To maintain protein integrity:

  • Introduce ¹³C₂-DMF gradually through stepwise dialysis rather than direct addition
  • Screen stabilizing additives (e.g., compatible salts, osmolytes) that don't interfere with DMF detection
  • Optimize pH and buffer conditions to enhance protein stability in mixed solvent systems
  • Monitor protein integrity throughout the experiment using control spectra without DMF
Data Quality Assessment and Validation

Quality Control Metrics: Rigorous quality assessment ensures the reliability of data derived from ¹³C₂-DMF experiments. Key metrics include:

  • Signal-to-noise ratio: >10:1 for principal NOE cross-peaks in intermolecular NOE experiments
  • Chemical shift stability: <0.01 ppm drift in reference signals during acquisition time
  • Line shape: Lorentzian line shape with minimal broadening indicating sample homogeneity
  • Spectral resolution: Ability to resolve peaks separated by >0.02 ppm in ¹H dimension

Validation Strategies: Independent validation of findings strengthens conclusions derived from ¹³C₂-DMF experiments:

  • Compare solvation patterns with computational predictions from molecular dynamics simulations
  • Correlate denaturation parameters with those obtained using conventional denaturants (e.g., urea, guanidinium chloride)
  • Validate binding sites through mutational analysis or comparison with crystal structures when available
  • Confirm findings using complementary biophysical techniques such as isothermal titration calorimetry or surface plasmon resonance

Conclusion

N,N-Dimethyl-¹³C₂-formamide serves as a versatile spectroscopic tool that extends far beyond the conventional roles of organic solvents in biochemical research. The strategic ¹³C labeling enables detailed investigation of protein-solvent interactions, folding mechanisms, and surface properties through sensitive NMR detection schemes. The protocols presented in this document provide researchers with robust methodologies for applying this specialized reagent to challenging problems in structural biology and biophysics. As protein therapeutics and engineered proteins continue to increase in complexity, the ability to characterize solvation environments and stability parameters at atomic resolution will remain essential for rational design and optimization. The continued development and application of isotopically enhanced solvents like ¹³C₂-DMF represents a promising avenue for advancing our understanding of protein behavior in diverse solvent environments.

References

Application Note: The Use of N,N-Dimethyl-¹³C₂-Formamide in Metabolomics Sample Preparation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

In LC-MS-based metabolomics, the consistency of the sample preparation workflow is critical for data quality and reproducibility. A key challenge is mitigating ion suppression and instrumental drift, which can be addressed through robust normalization techniques [1] [2]. This application note proposes the use of N,N-Dimethyl-¹³C₂-formamide (¹³C₂-DMF) as a novel isotopic internal standard solvent to correct for pre-analytical and analytical variability. While standard DMF is a common solvent in chemical synthesis [3], its ¹³C-labeled analogue offers unique advantages for mass spectrometry by providing a predictable and consistent isotopic signature that can be used for data normalization [4].

Properties of N,N-Dimethyl-¹³C₂-formamide

The physicochemical properties of ¹³C₂-DMF are expected to be identical to those of standard DMF, with the exception of its mass spectrometry profile [3]. The key characteristics relevant to its use as a solvent are summarized below.

Table 1: Properties of N,N-Dimethylformamide (DMF) [3]

Property Value / Description
Chemical Formula C₃H₇NO (HCON(CH₃)₂)
Molar Mass 73.095 g·mol⁻¹
Appearance Colourless liquid
Boiling Point 153 °C
Density 0.948 g/mL at 20 °C
Miscibility Miscible with water and most organic liquids
Safety (GHS) Danger; H226, H312, H319, H332, H360
Proposed Workflow for Plasma Metabolomics Using ¹³C₂-DMF

The following section outlines a detailed protocol for preparing plasma samples for a untargeted LC-MS metabolomics study, using ¹³C₂-DMF in a dual role: as an extraction solvent and a source of internal standards for normalization.

Plasma Plasma Sample PPT Protein Precipitation Plasma->PPT Supernatant Collect Supernatant PPT->Supernatant Evaporate Gently Evaporate Supernatant->Evaporate AddSolvent Add ¹³C₂-DMF Solvent AddSolvent->Supernatant 1:2 (v/v) Reconstitute Reconstitute in LC-MS Solvent Evaporate->Reconstitute Analyze LC-MS Analysis Reconstitute->Analyze Data MS Data Acquisition Analyze->Data Normalize Normalize using ¹³C₂-DMF Features Data->Normalize

Diagram 1: Experimental workflow for plasma metabolomics sample preparation using ¹³C₂-DMF.

3.1 Materials
  • N,N-Dimethyl-¹³C₂-formamide (≥99% chemical and isotopic purity)
  • Methanol (LC-MS grade)
  • Acetonitrile (LC-MS grade)
  • Water (LC-MS grade)
  • Plasma/Serum Samples (handled according to standardized pre-analytical protocols [2])
  • Microcentrifuge Tubes (1.5 mL, protein-low-binding)
  • Vortex Mixer and Centrifuge
  • Nitrogen Evaporator or SpeedVac Concentrator
  • LC-MS System (e.g., UHPLC-Q-TOF or Orbitrap)
3.2 Step-by-Step Protocol
  • Protein Precipitation: Add 100 µL of plasma to a 1.5 mL microcentrifuge tube.
  • Add ¹³C₂-DMF: Add 200 µL of ice-cold ¹³C₂-DMF.
  • Vortex and Centrifuge: Vortex vigorously for 60 seconds. Centrifuge at 14,000 × g for 15 minutes at 4°C to pellet proteins [1].
  • Collect Supernatant: Carefully transfer the supernatant to a new tube.
  • Solvent Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a SpeedVac. Note: DMF has a high boiling point (153°C), so mild heating (e.g., 37°C) can be applied to facilitate this process [3].
  • Reconstitution: Reconstitute the dried metabolite extract in 100 µL of a solvent compatible with your LC-MS method (e.g., 98:2 Water:MeOH).
  • LC-MS Analysis: Inject the reconstituted sample into the LC-MS system.
Data Processing and Normalization Strategy

The core advantage of using ¹³C₂-DMF is the generation of inherent internal standards from the solvent itself. Upon MS analysis, ¹³C₂-DMF and its inevitable in-source fragments will produce a set of known m/z signals.

Table 2: Example Theoretical m/z Features from ¹³C₂-DMF for Normalization

Feature Type Theoretical m/z (Example) Proposed Use
Parent [M+H]⁺ 76.06 Primary normalizer for high m/z
Characteristic Fragment 48.03 (¹³C-formamide ion) Secondary normalizer for low m/z
Characteristic Fragment 62.05 Tertiary normalizer

The data normalization can be performed as follows [4]:

  • Feature Detection: Process raw MS data to extract all m/z features.
  • Internal Standard Identification: Identify the predefined m/z features originating from ¹³C₂-DMF.
  • Normalization Factor Calculation: For each sample, calculate a normalization factor (NF) based on the intensity of one or more of the ¹³C₂-DMF-derived features. NF_sample = Median(Intensity_IS1, Intensity_IS2, ...)
  • Data Correction: Normalize the intensity of all detected metabolic features in the sample by dividing them by the NF_sample.
Discussion and Best Practices
  • Advantages: This approach embeds the normalization standard directly into the sample preparation solvent, correcting for variations in extraction efficiency, solvent evaporation, and instrument sensitivity drift. It is more scalable than adding multiple expensive, labeled internal standards for every potential metabolite [4].
  • Safety Considerations: Standard DMF is toxic and can be absorbed through the skin [3]. While the toxicity profile of ¹³C₂-DMF is assumed to be identical, all handling must be performed in a fume hood with appropriate personal protective equipment (PPE).
  • Limitations: The primary limitation is the potential for the ¹³C₂-DMF signal to interfere with low-mass metabolites. It is crucial to characterize the fragmentation pattern of the solvent batch and exclude these regions during data analysis. Furthermore, this protocol is a theoretical proposal that requires empirical validation.

References

stable isotope dilution with N,N-Dimethyl-13C2-formamide

Author: Smolecule Technical Support Team. Date: February 2026

Conceptual Workflow for Stable Isotope Dilution Method

The following diagram outlines the core steps of a SIDM, from sample preparation to final quantitative analysis.

SIDM_Workflow Stable Isotope Dilution Workflow start Sample Collection and Homogenization spiking Spike with 13C-Internal Standard start->spiking extraction Analyte Extraction spiking->extraction cleanup Sample Cleanup (e.g., SPE, IAC) extraction->cleanup analysis LC-MS/MS Analysis cleanup->analysis quant Data Analysis & Quantification analysis->quant

Proposed Protocol for Using N,N-Dimethyl-¹³C₂-formamide as an Internal Standard

This protocol is designed for the quantification of formamide or formamide-containing compounds in biological matrices. N,N-Dimethyl-¹³C₂-formamide serves as the stable isotope-labeled internal standard (IS).

Solution Preparation
  • Stock Solutions (1 mg/mL): Precisely weigh 10 mg of the target analyte (e.g., formamide) and 10 mg of N,N-Dimethyl-¹³C₂-formamide. Dissolve each in a suitable solvent (e.g., methanol or water) in separate 10 mL volumetric flasks. Store at -20°C.
  • Working Internal Standard Solution: Dilute the N,N-Dimethyl-¹³C₂-formamide stock solution with the extraction solvent to create a working solution at a concentration suitable for spiking. The ideal spiking concentration should be close to the expected concentration of the analyte in the samples [1].
Sample Preparation
  • Weigh a representative amount of homogenized sample (e.g., 50-100 mg of plant or tissue material) into an extraction tube.
  • Critical Step: Add a known, precise volume of the working IS solution to the sample before extraction. This corrects for losses during sample preparation and matrix effects during analysis [2] [1].
  • Add an extraction solvent. For polar compounds like formamide, a mixture of water and an organic solvent like acetonitrile or methanol (e.g., 10-50%) is appropriate. Acidification with 0.1% formic acid can improve stability and recovery [1].
  • Homogenize the mixture using a vortex mixer or tissue disruptor, then centrifuge to pellet insoluble debris.
Sample Cleanup

Transfer the supernatant and purify it to remove interfering matrix components. The choice of cleanup method depends on the sample complexity.

  • Solid-Phase Extraction (SPE): Use a hydrophilic interaction liquid chromatography (HILIC) or a reversed-phase C18 SPE cartridge. Condition the cartridge, load the sample, wash with a weak solvent, and elute the analytes with a stronger solvent [1].
  • Immunoaffinity Cleanup (IAC): If available, IAC offers high specificity by using antibodies that bind the analyte, providing excellent purification [2].
LC-MS/MS Analysis
  • Chromatography: Use a HILIC or a reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) maintained at 40°C. The mobile phase could be a gradient of water and acetonitrile, both with 0.1% formic acid, at a flow rate of 0.3 mL/min.
  • Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for high sensitivity and selectivity. The table below suggests potential transitions to monitor.
Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (V)
Formamide 46.0 29.0 [H-C≡O]+ 15
N,N-Dimethyl-¹³C₂-formamide 76.1 59.1 [¹³C₂H₇N]+ 15
Quantification via Calibration Curve
  • Prepare a calibration series by spiking a blank matrix with known amounts of the analyte and a fixed amount of the IS.
  • Plot the peak area ratio (Analyte/IS) against the concentration of the analyte.
  • The concentration in unknown samples is calculated based on their measured area ratio and the calibration curve. The use of the IS corrects for variations in sample processing and ionization efficiency [2] [1].

Key Advantages of the Stable Isotope Dilution Method

The following chart summarizes why incorporating a stable isotope-labeled internal standard is considered the gold standard for accurate quantification.

SIDM_Advantages Advantages of Stable Isotope Dilution SIDM Stable Isotope Dilution Method LossCorrection Corrects for Sample Preparation Losses SIDM->LossCorrection Identical Properties MatrixCompensation Compensates for Matrix Effects SIDM->MatrixCompensation Co-elution with Analyte HighPrecision Enables High Accuracy/Precision SIDM->HighPrecision Robust Quantification

Important Considerations and Safety

  • Chemical Safety: N,N-Dimethylformamide is known to have health hazards. Consult its Safety Data Sheet (SDS) and handle it with appropriate personal protective equipment in a well-ventilated fume hood.
  • Method Validation: Before applying this protocol to real samples, it must be rigorously validated. Key parameters to evaluate include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), precision (repeatability), and matrix effects [2] [1].
  • Optimization: This is a generic protocol. The extraction solvent, LC gradient, and MS/MS parameters must be optimized for your specific analyte-instrument combination.

References

N,N-Dimethyl-13C2-formamide chemical synthesis solvent

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes for N,N-Dimethyl-13C2-formamide

As a stable isotope-labeled analog of DMF, this compound finds primary use in research and analysis where isotopic tracing or reduced interference in detection is required [1] [2].

  • Key Properties and General Handling: The fundamental physicochemical properties (e.g., boiling point, density) are expected to be nearly identical to non-labeled DMF [3] [2]. However, it is typically handled in smaller quantities for specialized applications and requires proper storage.
  • Primary Research Applications: Its main uses leverage the isotopic label [1]:
    • Internal Standard in Analytics: Serves as an internal standard in quantitative methods like Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for accurately measuring unlabeled DMF concentrations in various samples.
    • Tracer in Reaction Mechanistic Studies: Used in synthetic chemistry and metabolism studies to track the incorporation of the dimethylformamide moiety into products or metabolites using techniques like Nuclear Magnetic Resonance (NMR) or Mass Spectrometry.
    • Probe for Solvation Studies: Employed in spectroscopic investigations to study molecular interactions and preferential solvation in complex mixtures without spectral interference.

Experimental Protocols

While specific synthesis protocols for the labeled compound are not published, the following are critical validated methods for its handling and analysis.

Protocol 1: Analysis by Reverse-Phase HPLC with UV Detection

This method is adapted from a validated procedure for quantifying DMF in pharmaceutical substances and can be applied to the labeled form [4].

  • Objective: To separate, identify, and quantify N,N-Dimethylformamide (or its labeled analog) in a solution.
  • Materials and Equipment:
    • HPLC System: With quaternary pump and UV detector.
    • Column: Inertsil ODS-3V C18, 250mm x 4.6mm, 5µm particle size (or equivalent reverse-phase C18 column).
    • Mobile Phase A: 1M Potassium dihydrogen phosphate buffer, pH adjusted to 3.0.
    • Mobile Phase B: HPLC-grade Methanol.
    • Standards: Reference standard of this compound.
  • Method Parameters:
    • Flow Rate: 1.0 mL/min
    • Detection Wavelength: 225 nm
    • Column Oven Temperature: 25°C
    • Injection Volume: As per system suitability (e.g., 10-20 µL)
    • Gradient Program: A specific gradient of Mobile Phase B is used (e.g., starting from a lower percentage of methanol and increasing over time).
  • Procedure:
    • Prepare the mobile phases and degas.
    • Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.
    • Prepare a series of standard solutions of 13C2-DMF covering the concentration range of interest (e.g., 88 - 1320 µg/mL) for calibration [4].
    • Inject the standards and samples. Identify the 13C2-DMF peak by its retention time.
    • Construct a calibration curve by plotting the peak area against concentration. Use this curve to quantify the amount in unknown samples.
Protocol 2: Analysis by Gas Chromatography (GC)

This method is based on a developed procedure for determining DMF in dissolution studies [5].

  • Objective: To separate and quantify this compound using Gas Chromatography.
  • Materials and Equipment:
    • GC System: Equipped with a Flame-Ionization Detector (FID).
    • Column: Carbowax-packed glass column (or a similar polar stationary phase column suitable for solvents).
    • Internal Standard: 2-Methoxyethanol.
  • Method Parameters:
    • The method is capable of achieving adequate separation with a short runtime of approximately 2.5 minutes [5].
    • Specific temperature programs should be optimized for the instrument.
  • Procedure:
    • Prepare sample solutions containing the target analyte (13C2-DMF).
    • Add a known, consistent amount of the internal standard (2-Methoxyethanol) to all samples and calibration standards.
    • Inject the mixture into the GC system.
    • The concentration of 13C2-DMF is determined by comparing the ratio of its peak area to the internal standard's peak area against a calibration curve.

Data Summary

The table below summarizes key information for this compound.

Property Specification / Value Notes / Source
CAS Number 117880-10-1 [1] [2]
Molecular Formula C(13C)₂H₇NO [1]
Molecular Weight 75.08 g/mol [1]
Purity 99 atom % 13C Typical commercial purity [2]
Boiling Point 153 °C Similar to non-labeled DMF [2]
Melting Point -61 °C Similar to non-labeled DMF [2]
Density 0.970 g/mL at 25°C [2]
HPLC LOD/LOQ ~88-1320 ppm (as DMF) Linearity range for analytical method [4]

Workflow for Selecting and Using 13C2-DMF

The following diagram outlines the decision-making and experimental process for using this compound in a research setting.

Start Start: Define Experimental Need Need Isotopic Tracer Needed? Start->Need Std Internal Standard for Quantification? Need->Std No Select Select this compound Need->Select Yes Std->Select Yes End Analyze Data & Report Std->End No Handle Handle with Care: Follow standard DMF safety precautions Select->Handle HPLC Protocol 1: HPLC-UV Analysis HPLC->End GC Protocol 2: GC-FID Analysis GC->End Handle->HPLC Handle->GC

Safety and Handling

This compound should be treated with the same precautions as non-labeled DMF, which is classified as a hazardous substance [3].

  • Hazards: It may cause skin and eye irritation, and damage to organs through prolonged or repeated exposure. It is also harmful if swallowed or inhaled [3].
  • Precautions: Use in a well-ventilated area, preferably within a fume hood. Wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat.
  • Storage: Store in a cool, well-ventilated place in a tightly sealed container. It is typically supplied in small quantities (e.g., 250 mg) [1].

References

N,N-Dimethyl-13C2-formamide LC-MS protocol

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Properties

N,N-Dimethyl-¹³C₂-formamide (CAS 117880-10-1) is a stable isotope-labeled analog of DMF where two carbon atoms are replaced with ¹³C isotopes. This compound is primarily used as an internal standard in LC-MS assays for quantifying exposure to N,N-dimethylformamide (DMF) in biological monitoring studies [1]. The isotopic labeling enables precise quantification through mass spectrometry by providing a distinct mass difference from the native compound while maintaining identical chemical properties [2].

Table 1: Chemical Properties of N,N-Dimethyl-¹³C₂-formamide

Property Value Reference
CAS Number 117880-10-1 [1]
Molecular Formula C(¹³C)₂H₇NO [1]
Molecular Weight 75.08 g/mol [1]
Traditional DMF CAS 68-12-2 [3] [4]
Traditional DMF Molecular Weight 73.09 g/mol [3] [4]
Density 0.945 g/mL [5]

The primary application of N,N-Dimethyl-¹³C₂-formamide in LC-MS is as an internal standard for biomonitoring DMF exposure through its major urinary metabolite N-acetyl-S-(N-methylcarbamoyl)cysteine (AMCC) [6] [4]. This enables accurate quantification of DMF exposure in occupational health studies, with biological exposure indices set at 40 mg/L of AMCC in urine [4].

Sample Preparation Protocol

Materials and Reagents
  • N,N-Dimethyl-¹³C₂-formamide (CAS 117880-10-1): Use as internal standard [1]
  • Sequencing-grade DMF (99.5% pure, CAS 68-12-2): For preparing calibration standards [5]
  • Urine samples: Collect in appropriate containers, freeze at -80°C if not analyzed immediately
  • Solid-phase extraction cartridges: C18 or mixed-mode sorbents recommended
  • LC-MS grade solvents: Methanol, acetonitrile, water with 0.1% formic acid
Sample Preparation Workflow

G A Thaw urine samples at room temperature B Vortex mix for 30 seconds A->B C Add internal standard (N,N-Dimethyl-¹³C₂-formamide) B->C D Dilute with LC-MS grade water C->D E Solid-phase extraction cleanup D->E F Evaporate under nitrogen stream E->F G Reconstitute in mobile phase F->G H Transfer to LC-MS vials G->H

Diagram 1: Sample preparation workflow for urinary mercapturic acid analysis

Detailed Procedure
  • Sample Thawing and Aliquoting: Thaw frozen urine samples at room temperature and vortex mix for 30 seconds to ensure homogeneity [6].

  • Internal Standard Addition: Add a known amount of N,N-Dimethyl-¹³C₂-formamide (typically 10-50 μL of a working solution) to 1 mL of urine sample. The exact volume should be optimized based on expected analyte concentrations [6].

  • Sample Cleanup: Perform solid-phase extraction using C18 cartridges. Condition cartridges with methanol followed by water. Load samples, wash with water, and elute with methanol containing 0.1% formic acid [6].

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle nitrogen stream at room temperature. Reconstitute the residue in 100-200 μL of initial mobile phase compatible with LC-MS analysis [6].

LC-MS/MS Analytical Conditions

Liquid Chromatography Parameters

Table 2: LC Conditions for Mercapturic Acid Analysis

Parameter Setting Alternative Column
Column HILIC column (e.g., SeQuant ZIC-HILIC) C18 column (e.g., Waters ACQUITY UPLC BEH C18)
Column Dimensions 2.1 × 100 mm, 3.5 μm 2.1 × 100 mm, 1.7 μm
Mobile Phase A Water + 2 mM ammonium acetate + 0.1% formic acid Water + 0.1% formic acid
Mobile Phase B Acetonitrile + 0.1% formic acid Methanol or ACN + 0.1% formic acid
Gradient Program 5-70% B over 6 min Time-based optimization needed
Flow Rate 0.5 mL/min 0.3-0.5 mL/min
Injection Volume 5-10 μL 5-10 μL
Retention Time Approximately 1.4-1.57 minutes (C18) [4]
Mass Spectrometry Conditions

The MS analysis should be performed in positive electrospray ionization (ESI+) mode, as DMF and its metabolites ionize efficiently in this mode [7]. The stable isotope-labeled internal standard co-elutes with the native compound but is distinguished by its higher mass-to-charge ratio.

G A Sample Introduction (LC eluent enters ESI source) B Nebulization with Nebulizing Gas A->B C Droplet Formation and Charge Accumulation B->C D Solvent Evaporation with Drying Gas and Heat C->D E Droplet Fission and Gas-phase Ion Emission D->E F Ion Transmission to Mass Analyzer E->F

Diagram 2: ESI ionization process in LC-MS analysis

Table 3: MS Source Parameters for DMF Metabolite Analysis

Parameter Optimal Setting Influence on Sensitivity
Ionization Mode ESI+ Critical for protonation
Capillary Voltage 5.5 kV Affects spray stability [7]
Nebulizer Gas 45 psi Constrains droplet growth [7]
Drying Gas 55 psi Facilitates desolvation [7]
Drying Gas Temperature 400-550°C Compound-dependent [7]
Curtain Gas 30 psi Prevents source contamination
MS/MS Detection

For the detection of DMF metabolites, multiple reaction monitoring (MRM) is recommended. The specific transitions for AMCC and other metabolites should be optimized according to published methods [6].

Method Validation Parameters

The method should be validated according to FDA guidelines for bioanalytical method validation [6]. Key validation parameters include:

Table 4: Method Validation Criteria

Parameter Acceptance Criteria Reference
Linearity R² > 0.99 [6]
Accuracy 85-115% [6]
Precision CV < 15% [6]
LOD S/N > 3 [7]
LOQ S/N > 10 [7]
Matrix Effects < 15% suppression/enhancement [7]

Troubleshooting and Sensitivity Optimization

Common Issues and Solutions
  • Poor Sensitivity:

    • Optimize source parameters (Figure 2) using a standard solution with stepwise adjustments [7]
    • Increase desolvation temperature (up to 550°C) for better ion emission, but reduce for thermally labile compounds [7]
  • Matrix Effects:

    • Improve sample cleanup to remove interfering compounds [7]
    • Consider switching to APCI if analytes are thermally stable [7]
  • Retention Time Shifts:

    • Maintain consistent mobile phase composition and column temperature
    • Use longer equilibrium times for HILIC columns
Sensitivity Enhancement Strategies
  • Source Positioning: Adjust capillary tip distance from sampling orifice based on flow rate [7]
  • Flow Rate Considerations: Lower flow rates (0.3-0.5 mL/min) produce smaller droplets and improve ionization efficiency [7]
  • Mobile Phase Composition: Use volatile additives (ammonium acetate, formic acid) to enhance ionization [7]

Applications in Biomarker Research

The primary application of this method is the quantification of DMF exposure through its major urinary metabolite AMCC [6] [4]. Studies have demonstrated significantly increased levels of DMF metabolites in smokers compared to non-smokers, supporting its use as a biomarker for tobacco smoke exposure [6]. The use of N,N-Dimethyl-¹³C₂-formamide as an internal standard corrects for sample preparation variability and ionization efficiency differences, ensuring accurate quantification.

Safety and Handling

N,N-Dimethylformamide compounds require careful handling:

  • Use personal protective equipment (gloves, eye protection) [5]
  • Work in a well-ventilated area or fume hood [5]
  • DMF is classified as a reproductive toxicant (Category 1B) and may damage the unborn child [5]
  • Store locked up in accordance with regulatory requirements [5]

References

N,N-Dimethyl-13C2-formamide storage conditions stability

Author: Smolecule Technical Support Team. Date: February 2026

Technical Data Sheet

The table below summarizes the key physical and chemical properties of N,N-Dimethylformamide (DMF), which are identical for its ¹³C-labeled analogue. These properties form the basis for its storage and handling requirements [1] [2].

Property Specification / Value
CAS Number 117880-10-1 (for N,N-Dimethyl-¹³C₂-formamide) [3]
Molecular Formula C13C2H7NO [3]
Molecular Weight 75.11 g/mol [3]
Physical State Colorless liquid [1]
Boiling Point 153 °C [1] [3]
Melting Point -61 °C [1] [3]
Flash Point 58 °C (136 °F) [1] [2]
Density 0.970 g/mL at 25 °C [3]
Vapor Pressure 3.5 hPa at 20 °C [1]
Auto-ignition Temp. 445 °C [1] [2]

FAQs and Troubleshooting Guide

Storage & Handling
  • Q1: What are the recommended storage conditions for N,N-Dimethyl-¹³C₂-formamide?

    • A1: The product should be stored in its original, tightly sealed container. The ideal storage environment is cool, dry, and well-ventilated, away from heat sources, sparks, and open flames. Given its sensitivity to hydrolysis and thermal degradation, room temperature or below is acceptable, but refrigeration is not typically required [1] [2].
  • Q2: What materials are compatible with DMF for storage?

    • A2: DMF is a powerful solvent that can penetrate and swell many plastics. It should be stored in glass or stainless steel containers. Avoid using plastic caps or liners that may come into prolonged contact with the solvent [1].
  • Q3: What is the shelf life of N,N-Dimethyl-¹³C₂-formamide?

    • A3: While an exact shelf life for the labeled compound is not specified, high-purity DMF (99.5%) has a typical shelf life of 60 months when stored correctly. The stability of the ¹³C-label is expected to be excellent under these conditions [2].
Stability & Decomposition
  • Q4: What are the primary factors that affect the stability of DMF?

    • A4: The main factors are:
      • Strong Acids and Bases: DMF is hydrolyzed by strong acids and bases, especially at elevated temperatures, leading to dimethylamine and formic acid or formate salts [1].
      • High Temperature: At temperatures near its boiling point, DMF can undergo decarbonylation, producing dimethylamine and toxic carbon monoxide gas. Distillation should therefore be performed under reduced pressure [1].
      • Light Exposure: Although not highly photolabile, storing the reagent in the dark or in an amber bottle is good practice to prevent potential light-induced degradation over long periods.
  • Q5: How can I tell if my N,N-Dimethyl-¹³C₂-formamide has degraded?

    • A5: Pure DMF is odorless. Technical or degraded samples often develop a fishy smell due to the release of dimethylamine, a decomposition product. The presence of this odor is a key indicator of compromise. A visible change in color or an increase in non-volatile residue can also signal degradation [1] [2].
  • Q6: How can I purify DMF if it shows signs of degradation?

    • A6: Impurities like dimethylamine can be removed by sparging the sample with an inert gas (such as argon or nitrogen) or by sonicating under reduced pressure. For critical applications, further purification by distillation from a drying agent may be necessary [1].
Experimental Use
  • Q7: What are the key safety precautions for handling this reagent?

    • A7: DMF is classified as a dangerous substance. Key precautions include [1] [2]:
      • Skin and Eye Protection: Wear appropriate gloves (e.g., nitrile) and safety goggles. DMF is a skin and eye irritant (H319) and can be absorbed through the skin (H312/H332).
      • Inhalation Risk: Use in a fume hood or with adequate ventilation to avoid vapor inhalation.
      • Health Hazard: It may cause harm to the unborn child (H360D) and has been linked to reduced alcohol tolerance.
      • Immediate Danger: The IDLH (Immediately Dangerous to Life or Health) concentration is 500 ppm [1].
  • Q8: In what types of experiments is N,N-Dimethyl-¹³C₂-formamide commonly used?

    • A8: The ¹³C-labeled form is primarily used as a solvent and reagent in NMR spectroscopy and the synthesis of labeled compounds. It serves as a source of ¹³C-carbon monoxide ligands in organometallic chemistry and is used in the solvothermal synthesis of metal-organic frameworks, where its isotopic purity is crucial for tracking reactions or enhancing NMR signals [1] [4].

Troubleshooting Flowchart

For a quick reference on diagnosing and addressing common issues, follow this workflow.

DMF_Troubleshooting Start Start: Suspected DMF Degradation OdorCheck Does the sample have a fishy or amine-like odor? Start->OdorCheck Purge Sparge with inert gas (Ar/N₂) or sonicate under reduced pressure. OdorCheck->Purge Yes ColorCheck Is the sample discolored or cloudy? OdorCheck->ColorCheck No Purge->ColorCheck Discard Discard sample. Use a new aliquot. Purge->Discard If odor persists Distill Purify by distillation under reduced pressure. ColorCheck->Distill Yes ContaminantCheck Check for non-volatile residue or particulate matter? ColorCheck->ContaminantCheck No Distill->ContaminantCheck Distill->Discard If problem persists Filter Filter through a compatible membrane (e.g., PTFE). ContaminantCheck->Filter Yes Use Sample suitable for use. ContaminantCheck->Use No Filter->Use Filter->Discard If problem persists

References

preventing N,N-Dimethyl-13C2-formamide decomposition

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: Under what conditions does DMF decompose to form toxic gases? A major pathway involves thermal decomposition at elevated temperatures, leading to the formation of Hydrogen Cyanide (HCN). Experimental data from jet-stirred reactor studies shows that significant HCN generation begins around 500 °C, with concentrations peaking near 650 °C under atmospheric pressure [1].

  • Q2: What other hazardous products are formed during DMF decomposition? Oxidation of DMF can also produce nitrogen oxides (NO) and nitrous oxide (N₂O). Notably, under the experimental conditions cited, the concentrations of ammonia (NH₃) and nitrogen dioxide (NO₂) were below the detection limit (<3 ppm) [1]. Other studies also note the formation of CO, CN radicals, and N₂ in decomposition processes [2].

  • Q3: What is the primary safety concern when DMF is exposed to high heat? The primary concern is the release of highly toxic HCN gas, which is extremely hazardous to human health. This is a critical risk factor to control during processes like incineration or any high-temperature application [1].

  • Q4: Can DMF decomposition be a fire hazard in polymer research? Yes. Research on polyimide foams highlights that the by-products of isocyanate reactions in foam matrices are highly flammable and can generate large amounts of toxic smoke (including HCN and CO) during combustion, creating significant safety hazards [3].

Troubleshooting Guide: Preventing DMF Decomposition

Problem: Suspected thermal decomposition of DMF during a high-temperature process, with potential for toxic fume release.

Solution: Follow this systematic workflow to identify and mitigate risks.

Actionable Instructions:

  • Implement Engineering Controls: For any process involving DMF, strictly control temperatures and avoid the 500-900°C range where HCN generation is significant [1]. Use calibrated temperature controllers and monitors.
  • Use Inert Atmospheres: When high temperatures are unavoidable, perform reactions under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidative decomposition pathways [4].
  • Assess Catalyst System: Be aware that DMF can interact strongly with metal catalysts (e.g., Ti in Ziegler-Natta catalysts), which may alter decomposition behavior or poison the catalyst [4]. Evaluate the necessity of DMF in your specific catalytic system.
  • Ensure Proper Ventilation: Always work in a well-ventilated fume hood that is certified for use. For processes with a high risk of decomposition, consider installing specific HCN gas detection systems for early warning [1].

Experimental Data & Safety Thresholds

The table below summarizes quantitative data on nitrogen-containing products from DMF oxidation, crucial for risk assessment.

Table 1: Primary Nitrogen-Containing Products from DMF Oxidation at 1 atm [1]

Product Key Formation Temperature Maximum Concentration (at ~650 °C) Notes
HCN 500 - 900 °C ~580 ppm Primary toxic hazard; concentration highly dependent on temperature and equivalence ratio.
NO 500 - 900 °C Data in graph Concentration also varies with temperature and oxygen availability.
N₂O 500 - 900 °C Data in graph Formed under specific conditions.
NH₃ & NO₂ - < 3 ppm Below detection limit in the cited study.

Important Pre-Experimental Considerations

Before starting any experiment with DMF, especially under heat or in novel chemical systems, consult the safety data sheet (SDS) and consider these steps:

  • Thermal Stability Screening: Use Thermogravimetric Analysis (TGA) coupled with Fourier-Transform Infrared Spectroscopy (FTIR) of evolved gases to screen your specific DMF-containing mixture for decomposition products before scaling up [3].
  • Chemical Interaction Check: If your system contains catalysts, especially those with transition metals, conduct a literature review or preliminary tests to rule out strong inhibitory or decomposing interactions with DMF [4].

Conclusion and Key Recommendations

The safest approach to handling DMF is to prevent its decomposition. Based on current research, the core recommendations are:

  • Tightly control process temperatures and avoid the high-risk range of 500°C to 900°C.
  • Assume that HCN is a primary decomposition product at high temperatures and implement appropriate detection and safety protocols.
  • Always use proper personal protective equipment (PPE) and work in a certified fume hood.

References

Comprehensive Analytical Methods for DMF Purity Assessment

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core techniques for identifying DMF and quantifying its impurities.

Method Key Parameter Measured Typical Values for Pure DMF Application to Purity Assessment
Nuclear Magnetic Resonance (NMR) [1] [2] Chemical shift, peak integration, isotope purity ( ^1\text{H NMR (DMF-d7): Contains 1% TMS as internal reference} ) [1] Confirms molecular structure, identifies common impurities (e.g., water, dimethylamine), and quantifies deuterium incorporation for labeled forms.
Fourier-Transform Infrared (FT-IR) Spectroscopy [3] [2] C=O stretching frequency ~1675 cm⁻¹ (lower than typical ketones due to amide resonance) [2] Verifies chemical identity; the specific, lowered C=O peak is a fingerprint for DMF. Useful for detecting decomposition.
High-Performance Liquid Chromatography (HPLC) [4] Retention time, peak area Retains on mixed-mode (Primesep 100) column with 5% MeCN/95% H₂O (0.2% H₃PO₄) mobile phase [4] Separates and quantifies DMF from other co-eluting amides (e.g., dimethylacetamide) and impurities. A primary method for quantitative purity.
Gas Chromatography (GC) Not explicitly in search results, but commonly used. Boiling Point: 153°C [1] [2] Ideal for quantifying volatile organic impurities. Use with FID or MS detection.
Physical Property Checks Refractive Index, Boiling Point Refractive Index (n20/D): 1.428; bp: 153°C [1] Quick, orthogonal validation of purity. Significant deviations suggest contamination.

Detailed Experimental Protocols

HPLC Analysis for Purity and Impurity Profiling

This method is effective for separating DMF from similar compounds like dimethylacetamide [4].

  • Column: Primesep 100, 4.6 × 150 mm, 5 µm [4].
  • Mobile Phase: Acetonitrile/Water mixture - 5/95% (v/v) [4].
  • Additive: Phosphoric acid (H₃PO₄) - 0.2% in the mobile phase [4].
  • Flow Rate: 1.0 mL/min [4].
  • Detection: UV at 200 nm [4].
  • Sample Preparation: Dissolve the DMF sample in the mobile phase or water to an appropriate concentration.
  • Procedure: Inject the sample and run the method. The area of the DMF peak is used for quantification, while any additional peaks indicate impurities. For 13C2-labeled DMF, note that the chemical properties are nearly identical, but Mass Spectrometry (MS) detection is highly recommended for specific identification and to confirm isotopic enrichment.
FT-IR Spectroscopy for Structural Confirmation

This technique provides a definitive fingerprint for the DMF molecule [3] [2].

  • Sample Preparation: For a liquid sample like DMF, a drop can be placed between two KBr plates to create a thin film (neat liquid). Alternatively, use a liquid ATR (Attenuated Total Reflectance) accessory, which is the modern standard.
  • Instrumental Parameters: Set the spectrometer to collect a background spectrum first. Then, collect the sample spectrum over a standard range (e.g., 4000-400 cm⁻¹) with a resolution of 4 cm⁻¹ [3].
  • Data Interpretation: The most critical peak to identify is the C=O stretch at approximately 1675 cm⁻¹. This value is characteristically lower than a typical ketone due to the partial double-bond character between the carbon and nitrogen in the amide group [2].
NMR for Structural and Isotopic Analysis

NMR is crucial for confirming the molecular structure and, for labeled forms like DMF-d7 or 13C2-DMF, assessing isotopic purity [1].

  • Sample Preparation: For ( ^1\text{H} ) NMR, dissolve the DMF sample in a suitable deuterated solvent (e.g., CDCl₃). For direct analysis of the deuterated compound (DMF-d7), the sample is used directly, often with an internal standard like Tetramethylsilane (TMS) at 1% (v/v) [1].
  • Data Collection: Run a standard ( ^1\text{H} ) NMR experiment. For DMF-d7, a ( ^2\text{H} ) (Deuterium) NMR experiment may be used.
  • Data Interpretation [1] [2]:
    • In regular DMF, expect two separate methyl signals due to hindered rotation around the C-N bond at ambient temperature.
    • For DMF-d7 (≥99.5 atom % D), the ( ^1\text{H} ) NMR signal for the formyl hydrogen will be absent, confirming deuterium incorporation.
    • For N,N-Dimethyl-13C2-formamide, the ( ^13\text{C} ) NMR spectrum will show the corresponding carbon signals, and the isotopic purity can be assessed.

Troubleshooting Common Purity Issues

Q1: My HPLC analysis shows extra peaks. What could they be? Extra peaks typically indicate impurities or degradation products. Common culprits are:

  • Water: A very common contaminant. Ensure solvents are anhydrous and vials are dry.
  • Dimethylamine: The primary degradation product of DMF, especially under acidic or basic conditions. It often has a different retention time and can be identified by spiking with a known standard.
  • Formic acid: Another potential decomposition product.
  • Residual solvents from synthesis or storage. Action: Compare retention times with known standards. Consider coupling HPLC with Mass Spectrometry (LC-MS) for definitive identification of unknown peaks.

Q2: The C=O stretch in my IR spectrum is at a higher wavenumber than expected. Why? A C=O stretch significantly higher than 1675 cm⁻¹ suggests a problem.

  • Possible Cause 1: The sample may not be pure DMF but a different carbonyl compound.
  • Possible Cause 2: The sample has degraded. Hydrolysis of DMF can produce dimethylamine and formic acid, altering the IR profile. Action: Re-run the HPLC analysis to check for impurities and confirm the sample's identity and purity.

Q3: How do I specifically assess the isotopic purity of this compound? While standard HPLC and IR confirm chemical identity, isotopic purity requires mass-sensitive techniques.

  • Primary Method: NMR Spectroscopy. ( ^13\text{C} ) NMR is the most direct method. It will show the signals for the labeled carbons, and the relative absence of the natural abundance ( ^12\text{C} ) signals can be used to calculate isotopic enrichment [1].
  • Confirmatory Method: Mass Spectrometry (MS). LC-MS or GC-MS will show the mass of the molecular ion. For 13C2-DMF, the molecular ion peak should appear at m/z 75 (instead of 73 for the unlabeled compound), and the intensity of the m/z 75 peak versus m/z 74 and 73 directly quantifies isotopic purity [5].

Experimental Workflow Diagram

The following diagram outlines a logical workflow for the comprehensive purity assessment of DMF and its isotopically labeled forms, integrating the methods discussed above.

G Start Start: DMF Sample PhysChem Physical/Chemical Check Start->PhysChem Initial Screening IR FT-IR Spectroscopy PhysChem->IR Structure Confirmation HPLC HPLC-UV/(MS) IR->HPLC Purity & Impurities NMR NMR Spectroscopy HPLC->NMR Structure & Isotopes Impurity Identify/Quantify Impurities HPLC->Impurity If peaks found Pass Purity Verified NMR->Pass All results conform MS Mass Spectrometry (MS) Impurity->MS Identify unknowns MS:e->NMR:e

References

removing impurities from N,N-Dimethyl-13C2-formamide

Author: Smolecule Technical Support Team. Date: February 2026

Understanding and Removing Impurities in DMF

A primary cause of impurity in DMF is its hydrolysis, which can produce dimethylamine (giving a fishy odor) and formic acid [1]. The table below summarizes common impurities and methods for their removal.

Impurity Type Common Sources Symptoms & Indicators Recommended Removal Methods
Dimethylamine & Water [1] Chemical degradation (hydrolysis) of DMF "Fishy" odor; Increased alkalinity [1] [2] Sparging with an inert gas (e.g., argon); Sonication under reduced pressure [1]
Dimethylamine [1] [2] Degradation product; Can also be a starting material impurity Elevated pH in aqueous solution; Spec limits for alkalinity (e.g., ≤0.001%) [2] Acid washing (to neutralize the amine); Use of drying agents
Water (Moisture) [1] [2] Absorption from atmosphere Water content exceeding spec (e.g., ≤0.05%); Reduced conductivity [2] Storage over molecular sieves (3Å or 4Å); Distillation under inert atmosphere
Formic Acid [2] Degradation product of DMF Increased acidity; Spec limits for acidity (e.g., ≤0.001%) [2] Neutralization with a suitable base; Distillation
Other Volatile Impurities Solvent history (e.g., previous reactions) Variable, depending on the contaminant Fractional distillation under reduced pressure [1]

Experimental Protocols for Purification

Here are detailed methodologies for key purification techniques mentioned in the table.

Protocol 1: Sparging with Inert Gas

This method is effective for removing volatile dissolved gases like dimethylamine [1].

  • Setup: Place the DMF in a clean, dry flask. Insert a gas dispersion tube (e.g., a fritted glass tube) connected to an argon or nitrogen gas source.
  • Sparging: Bubble the inert gas through the solvent at a moderate, steady rate for 30-60 minutes. Avoid vigorous bubbling to minimize solvent loss and aerosol formation.
  • Post-treatment: After sparging, the DMF can be used directly or transferred to a storage container under a positive pressure of the inert gas to prevent reabsorption of moisture or air.
Protocol 2: Distillation under Reduced Pressure

Distillation is a general method for purifying solvents and removing non-volatile residues. DMF has a high boiling point (153 °C at atmospheric pressure), so it is typically distilled under reduced pressure to lower the boiling point and prevent thermal decomposition [1].

  • Setup: Assemble a standard distillation apparatus, including a heat source, distillation flask, fractionating column or Vigreux column, condenser, and receiving flasks. Connect the system to a vacuum source.
  • Distillation: Apply vacuum to the system. At a pressure of around 20 mmHg, DMF will boil at approximately 50-55 °C. Gently heat the solvent to initiate distillation.
  • Collection: Collect the main fraction of the distillate, which is the purified DMF. Discard the initial forerun and the final residue, which may contain higher-boiling impurities or non-volatile components.
  • Storage: Store the freshly distilled DMF over 3Å or 4Å molecular sieves under an inert atmosphere to maintain purity.

Quality Assessment and Workflow

After purification, it is crucial to verify the solvent's quality before use in sensitive experiments. The following diagram outlines a logical workflow for troubleshooting and purifying DMF.

DMF_purification DMF Purification and Quality Control Workflow start Assess DMF Quality odor_check Check for 'fishy' odor? start->odor_check spec_check Check analytical specs (Water, Acidity, Alkalinity) odor_check->spec_check No method1 Sparge with Inert Gas (Removes volatile amines) odor_check->method1 Yes method2 Distill under Reduced Pressure (General purification) spec_check->method2 Out of spec method3 Store over Molecular Sieves under Inert Atmosphere spec_check->method3 Within spec method1->spec_check method2->method3 reassess Re-assess Quality method3->reassess proceed Proceed with Experiment reassess->proceed

The table below suggests common methods to assess key quality parameters.

Assessment Method Parameter(s) Measured Typical Specification for Pure DMF [2]
Karl Fischer Titration Water Content ≤ 0.05% (m/m)
Acid-Base Titration Acidity (as Formic Acid); Alkalinity (as Dimethylamine) ≤ 0.001% (m/m)
Conductivity Measurement Ionic Impurities ≤ 2.0 μS/cm (at 25°C)
Gas Chromatography (GC) Purity and Organic Impurities ≥ 99.9% (m/m)
Sensory / Odor Check Presence of Dimethylamine Odorless (a "fishy" smell indicates impurity) [1]

Important Handling and Safety Notes

  • Safety: DMF is toxic and requires handling with appropriate personal protective equipment (PPE) like gloves and safety glasses. It is absorbed through the skin, so avoid direct contact [1].
  • Stability: DMF is stable under neutral conditions but is hydrolyzed by strong acids and bases, especially at elevated temperatures [1]. Keep it in a tightly sealed container to avoid moisture.
  • Isotope-Specific Considerations: While the chemical behavior of N,N-Dimethyl-13C2-formamide is expected to be identical to standard DMF, its high cost and use in analytical tracing (e.g., NMR) mean that even minor impurities could be critical. Always confirm that purification methods do not introduce any contaminants that could interfere with your specific analyses.

References

N,N-Dimethyl-13C2-formamide isotopic enrichment verification

Author: Smolecule Technical Support Team. Date: February 2026

Key Data and Properties

For easy comparison, here are the core physicochemical properties of N,N-Dimethyl-13C2-formamide compiled from supplier data and reference sources.

Property Value Remarks / Source
CAS Number 117880-10-1 -
Molecular Formula C(13C)2H7NO Carbon-13 labeled on two methyl groups [1]
Molecular Weight 75.08 g/mol [1]
Isotopic Purity 99 atom % 13C [2]
Chemical Purity (Assay) 99% (CP) [2]
Boiling Point 153 °C (lit.) [2]
Melting Point -61 °C (lit.) [2]
Density 0.970 g/mL at 25 °C [2]
Refractive Index (n20/D) 1.431 (lit.) [2]
Flash Point 58 °C (136 °F) (closed cup) [2]

Verification of Isotopic Enrichment

Verifying the isotopic enrichment of your compound is a critical step to ensure experimental validity. The following methods are standard in analytical chemistry for this purpose.

1. Mass Spectrometry (MS)

  • Principle: Mass spectrometry is the primary tool for verifying isotopic enrichment. The incorporation of two 13C atoms will cause the molecular ion peak to shift by +2 mass units compared to the unlabeled compound.
  • Expected Result: The primary peak for the molecular ion ([M]+) should be observed at m/z 75. For unlabeled N,N-Dimethylformamide (C3H7NO), the molecular ion appears at m/z 73 [3]. The (M+1) and (M+3) peaks should be significantly diminished due to the high 99 atom % 13C purity [2].

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Principle: 13C-NMR directly detects 13C isotopes. The labeling will result in the absence of signals for the natural-abundance 12C methyl groups and the presence of strong, distinct signals for the 13C-labeled methyl groups.
  • Expected Result: In a 13C-NMR spectrum, the signal for the two equivalent methyl groups (in fast exchange) will be significantly enhanced. For proton NMR (1H-NMR), the coupling between the methyl protons and the 13C nuclei (1JCH) will be observed. This 13C-1H coupling will split the methyl proton signal into a doublet, providing direct evidence of successful labeling. The coupling constant is typically large (>100 Hz). The workflow for this verification is outlined below.

G Start Start: Prepare Sample A Acquire ¹H-NMR Spectrum Start->A B Identify Methyl Group Signal (~2.7-3.0 ppm) A->B C Check for Doublet Splitting B->C D ✓ Isotopic Enrichment Verified (13C-1H Coupling Present) C->D Yes E ✗ Enrichment Inadequate (Singlet Present) C->E No

Troubleshooting FAQs

This section addresses common issues researchers might encounter.

Q1: The 1H-NMR spectrum of my this compound shows a singlet for the methyl groups instead of the expected doublet. What could be the cause?

  • A1: A singlet indicates a lack of observable coupling between the protons and 13C nuclei. Potential causes and solutions include:
    • Cause 1: Incorrect Spectral Acquisition. The NMR experiment might be set up with 13C decoupling active, which deliberately removes the splitting. Solution: Ensure you are running a standard 1H-NMR experiment without 13C decoupling.
    • Cause 2: Low Isotopic Enrichment or Contamination. The sample may have lower-than-specified enrichment or be contaminated with unlabeled DMF. Solution: Verify the compound's source and Certificate of Analysis (CoA). Use mass spectrometry for a definitive purity check. Ensure all glassware and instruments are meticulously cleaned to avoid cross-contamination.

Q2: What are the critical safety handling procedures for this compound?

  • A2: this compound shares the same toxicity profile as unlabeled DMF and requires careful handling [2] [3].
    • Inhalation and Dermal Exposure: It is classified as harmful if inhaled or in contact with skin (Acute Tox. 4). Always use it in a well-ventilated fume hood.
    • Skin Absorption: It can penetrate many types of gloves and the skin. Wear appropriate chemical-resistant gloves (e.g., nitrile or butyl rubber) and a lab coat.
    • Reproductive Toxicity: It is classified as a reproductive hazard (Repr. 1B). Pregnant women and those planning pregnancy should exercise extreme caution.
    • Flammability: It is a flammable liquid (Flam. Liq. 3). Keep away from sparks, heat, and open flames.

Q3: How should I store this compound to ensure its stability?

  • A3: Proper storage is key to maintaining the chemical's integrity.
    • Container: Store in a tightly sealed, original container, preferably made of glass.
    • Environment: Keep in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.
    • Precautions: The container should be grounded to prevent static discharge, and since DMF is hygroscopic, protecting it from moisture will help maintain its purity.

Key Takeaways for Your Research

  • Verification is Critical: Always confirm isotopic enrichment upon receipt using 1H-NMR (looking for the characteristic doublet) and/or mass spectrometry (confirming the M+2 peak) before starting experiments.
  • Safety First: Handle this compound with the same rigor as unlabeled DMF, prioritizing the use of a fume hood and appropriate personal protective equipment (PPE) due to its toxicity.
  • Check the CoA: Reputable suppliers provide a Certificate of Analysis. Use this document to confirm the lot-specific isotopic and chemical purity for your records.

References

N,N-Dimethyl-13C2-formamide handling air-sensitive techniques

Author: Smolecule Technical Support Team. Date: February 2026

N,N-Dimethyl-¹³C₂-formamide: Basic Properties & Handling

The table below summarizes the fundamental identification and physicochemical properties of N,N-Dimethyl-¹³C₂-formamide essential for safe handling [1].

Property Details
CAS Number 117880-10-1 [1]
Molecular Formula HCON(¹³CH₃)₂ / C₃H₇NO [1] [2]
Molecular Weight 75.08 g/mol (¹³C-labeled) [2]
Purity 99 atom % ¹³C [1]
Appearance Colorless liquid [3]
Odor Amine-like [3]
Boiling Point 153 °C (lit.) [1]
Melting Point -61 °C (lit.) [1]
Density 0.970 g/mL at 25 °C [1]
Flash Point 57.5 °C (closed cup) [3] / 136 °F [1]
Vapor Pressure 3.77 hPa at 20 °C [3]

Health, Safety & Storage Information

Handling this chemical requires strict safety measures due to its multiple hazard risks. The following table outlines critical safety information [1] [3].

Aspect Information
Hazard Codes T (Toxic) [1]
Hazard Statements H226, H312, H302, H332, H319, H318, H360, H370, H372 [3]
Flammable liquid and vapour; Harmful in contact with skin; Harmful if swallowed; Harmful if inhaled; Causes serious eye irritation; Causes serious eye damage; May damage fertility or the unborn child; Causes damage to organs; Causes damage to organs through prolonged or repeated exposure.

| Storage Conditions | • Keep container tightly closed in a dry, well-ventilated place. • Store under inert gas [3]. • Keep away from heat and sources of ignition. • Store locked up or in an area accessible only to authorized personnel [3]. |

Frequently Asked Questions (FAQs)

Q1: What is the primary application of N,N-Dimethyl-¹³C₂-formamide? It is a stable isotope-labeled version of common DMF. Its primary use is as an internal standard in Mass Spectrometry (MS)-based analyses, particularly in metabolomics and quantitative bioanalysis, where it helps ensure accurate measurement of other compounds [4].

Q2: What is the recommended personal protective equipment (PPE) for handling this chemical? The safety data sheet for standard DMF recommends [3]:

  • Eye/Face Protection: Safety glasses or equipment meeting standards like NIOSH (US) or EN 166 (EU).
  • Skin Protection: Wear protective gloves (butyl-rubber, min. thickness 0.7mm) and flame-retardant antistatic protective clothing.
  • Respiratory Protection: Use a respirator with Filter Type A-(P2) if ventilation is inadequate.

Q3: How should I store this chemical, and is it air-sensitive? Yes, the safety data sheet specifically advises to "Handle and store under inert gas", confirming it is air-sensitive [3]. Always keep the container tightly closed in a well-ventilated, cool place away from ignition sources.

Troubleshooting Common Experimental Issues

The workflow below outlines a systematic approach to troubleshooting issues that may arise when using N,N-Dimethyl-¹³C₂-formamide in mass spectrometry.

Start Start: Issue with MS Analysis Step1 Check Compound Integrity Start->Step1 Step2 Verify Sample Handling Step1->Step2 Step3 Assess MS Instrument Step2->Step3 Step4 Review Data Normalization Step3->Step4 Step5 Issue Resolved? Step4->Step5 Step5->Step1 No End End: Proceed with Experiment Step5->End Yes

Troubleshooting Common Issues

  • Unexpected Impurity Peaks or Degradation:

    • Possible Cause: Decomposition due to exposure to air, moisture, or acidic/basic conditions.
    • Solution: Ensure all manipulations are performed under an inert atmosphere (e.g., nitrogen or argon glovebox). Use anhydrous conditions and check the purity of the compound upon receipt.
  • Inaccurate Quantification as an Internal Standard:

    • Possible Cause 1: Improper storage leading to evaporation or degradation, changing concentration [3].
    • Solution: Store as directed under inert gas and confirm the container is sealed tightly after each use.
    • Possible Cause 2: Inconsistent addition to samples.
    • Solution: Use precision syringes and a standardized protocol for adding the internal standard to all samples.
  • High Background Noise in Mass Spectrometry:

    • Possible Cause: Chemical contamination of the MS ion source from the solvent.
    • Solution: Review and optimize MS source cleaning and temperature parameters specifically for this labeled solvent.

Key Handling Procedures for Air-Sensitive Compounds

Since the search results do not provide explicit step-by-step protocols, the following guidance is based on general best practices for handling air-sensitive liquids, inferred from the safety instruction to "store under inert gas" [3].

  • Preparation: Work in a well-ventilated fume hood. Ensure all equipment is clean, dry, and flushed with an inert gas like nitrogen or argon. Have appropriate seals and septa ready.
  • Transferring Liquid (via Syringe):
    • Purge a dry syringe and needle several times with inert gas.
    • Insert the needle into the vial's septum, invert the vial, and slowly draw the required volume.
    • Before withdrawing the needle, return the vial to an upright position to equalize pressure.
  • Transferring Liquid (via Cannula):
    • This method is preferred for larger volumes or highly sensitive compounds.
    • Connect two needles or a double-tipped cannula between the source and destination vessels.
    • Apply a slight positive pressure of inert gas to the headspace of the source vessel to drive the liquid transfer.
  • Sealing for Storage: After use, ensure the vial is immediately re-sealed. Store under a positive pressure of inert gas in a cool, dark place as recommended.

Summary and Recommendations

The provided information covers the essential properties, hazards, and suppliers of N,N-Dimethyl-¹³C₂-formamide. However, to create a truly comprehensive technical support center, I suggest you:

  • Consult Manufacturer SDS: Directly contact the chemical suppliers listed in the search results (e.g., Sigma-Aldrich, Santa Cruz Biotechnology) for the most detailed and specific Safety Data Sheet for the ¹³C-labeled compound [1].
  • Review Analytical Literature: Search for scientific papers that have used this specific compound. Their "Materials and Methods" sections often contain practical handling details.
  • Implement Rigorous Training: Given the significant health hazards, ensure all personnel are thoroughly trained in handling flammable and toxic chemicals before using this material.

References

N,N-Dimethyl-13C2-formamide interference in NMR spectra

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Solvent: N,N-Dimethyl-¹³C₂-formamide

First, it's helpful to understand the basic properties of this common NMR solvent.

Property Description
CAS Number 117880-10-1 [1]
Molecular Formula C(¹³C)₂H₇NO [1]
Molecular Weight 75.08 g/mol [1]
Natural Isotope Abundance The "¹³C₂" denotes that the two methyl carbons are specifically enriched with the ¹³C isotope.

¹³C NMR Reference Peaks

The primary source of interference will be the natural-abundance ¹³C signals from the solvent. The table below lists the characteristic chemical shifts (δ) for N,N-Dimethylformamide. Researchers can use this to identify these peaks in their spectra [2].

Carbon Atom Chemical Shift (δ, ppm) Notes
Carbonyl Carbon (C=O) Not explicitly provided in search results Typically appears downfield (for reference, carbonyls in amides are generally found between 160-180 ppm).
Methyl Carbons (N-CH₃) 30.0 ppm and/or 35.6 ppm (multiple peaks likely due to restricted rotation) These are the ¹³C-labeled positions in N,N-Dimethyl-¹³C₂-formamide and will be intense.

Troubleshooting Guide & FAQs

Here is a sample of question-and-answer content you can develop for the technical support center.

Frequently Asked Questions

Q1: Why do I see very strong peaks at ~30 ppm and ~36 ppm in my ¹³C NMR spectrum? A1: These intense peaks are highly characteristic of the two methyl groups in the N,N-Dimethylformamide (DMF) solvent. Their inequivalence is due to restricted rotation around the C–N amide bond. If you are using the ¹³C₂-labeled form, these signals will be particularly strong and may obscure analyte signals in this region [2].

Q2: What key analyte signals might be obscured by DMF solvent peaks? A2: The methyl carbon peaks of DMF fall in a crowded region of the ¹³C NMR spectrum. This can potentially interfere with the detection of important analyte signals, such as aliphatic methylene groups (R₂CH₂, typically δ 16-25 ppm) and methyl groups in various environments (RCH₃, δ 10-15 ppm; CH₃CO-, δ 20-30 ppm) [3].

Q3: My sample is in DMF, and I need to detect analyte carboxylate signals. What can I do? A3: The direct detection of carboxylate carbons (δ ~170-185 ppm) by ¹³C NMR can be hampered by low sensitivity. One advanced strategy is chemoselective derivatization. This involves tagging the carboxylate group with a probe like ¹⁵N-cholamine, which shifts the detection to a more sensitive and less crowded region of the spectrum via ¹H-¹⁵N correlation experiments (HSQC) [4]. This method effectively bypasses the solvent interference.

Troubleshooting Workflow

The following diagram outlines a logical process for diagnosing and mitigating solvent interference issues.

Start Start: Suspected DMF Interference in NMR Step1 Identify solvent peaks using reference chemical shifts Start->Step1 Step2 Compare observed peaks to expected analyte regions Step1->Step2 Step3 Does DMF obscure key analyte signals? Step2->Step3 Step4a Problem Confirmed Step3->Step4a Yes Step4b Interference is minimal Step3->Step4b No Step5 Evaluate mitigation strategies Step4a->Step5 Step6a Change NMR solvent if possible Step5->Step6a Step6b Use spectral editing or 2D NMR techniques Step5->Step6b Step6c Employ chemoselective derivatization Step5->Step6c Step7 Acquire new spectrum with mitigated interference Step6a->Step7 Step6b->Step7 Step6c->Step7

Key Experimental Considerations

When planning your experiments, keep these points in mind:

  • Spectral Referencing: The provided chemical shifts are for reference. Always calibrate your spectrum using a known internal standard (e.g., TMS) or a residual solvent peak for absolute accuracy.
  • Mitigation is Key: The most straightforward solution to solvent interference is to use a different solvent. If that is not possible, the advanced techniques mentioned in the workflow are necessary.
  • Intensity Matters: Be aware that signals from N,N-Dimethyl-¹³C₂-formamide will be significantly more intense than natural-abundance ¹³C signals from your analyte due to isotopic enrichment. This can cause issues with dynamic range and may require careful adjustment of acquisition parameters.

References

N,N-Dimethyl-13C2-formamide sample clean-up SPE methods

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions: SPE Fundamentals

  • What is the purpose of SPE in my workflow? Solid Phase Extraction is used to prepare samples for analysis by chromatography (like HPLC or GC) or mass spectrometry. Its main goals are to remove interfering compounds from your sample and to concentrate the analytes of interest, which improves the sensitivity and accuracy of your final analysis [1].

  • How do I choose the right SPE sorbent? The choice of sorbent is critical and depends on the chemical properties of your analyte (e.g., N,N-Dimethyl-13C2-formamide) and your sample matrix. The general principle is "like retains like." Here is a summary of common sorbent phases [1]:

Sorbent Phase Mechanism Ideal For Analytes That Are...
Reversed Phase (e.g., C18) Hydrophobic interactions Non-polar to moderately polar; soluble in water/methanol.
Ion Exchange Ionic/electrostatic attraction Charged (acids, bases, salts); use cationic for bases, anionic for acids.
Normal Phase Polar interactions (H-bonding, dipole-dipole) Polar; soluble in non-polar organic solvents (hexane, DCM).
Mixed-Mode Combined hydrophobic + ionic interactions Complex samples; offers a second dimension of selectivity.
  • What if my method has poor recovery? Poor recovery means your analyte is not being effectively retained or eluted. See the troubleshooting table below for specific causes and solutions.

SPE Troubleshooting Guide

The following table outlines common SPE issues and how to resolve them.

Problem Potential Cause Solution / Action
Low Analytic Recovery Sorbent is not conditioned properly. Ensure sorbent is fully wetted with solvent; do not let the bed run dry before sample loading [1].
Analytic is too polar for reversed-phase sorbent. Consider a normal-phase or ion-exchange strategy, or a specialized sorbent like a polymer [2].
Elution solvent is too weak. Use a stronger solvent to disrupt analyte-sorbent interactions. Use two small elution volumes instead of one large one [1].
Insufficient Clean-up Wash step is too weak, leaving interferences. Optimize wash solvent strength to remove impurities without displacing your analyte [1].
Sample matrix overloads the sorbent. Reduce sample load volume/mass or use a cartridge with more sorbent [1].
Inconsistent Results Flow rate is too high. Reduce the sample application and elution flow rate to 1-2 mL/min for better interaction [1].
Sample pH is not optimized for retention. Adjust sample pH to ensure analytes are in the correct form (charged/uncharged) for maximum retention [1].

Standard SPE Experimental Workflow

The typical SPE procedure involves several key steps, as illustrated in the following workflow. For this compound, you would need to experimentally determine the optimal conditions (sorbent, solvents, etc.) for each step.

spe_workflow Start 1. Sample Pre-Treatment A 2. Condition Sorbent Start->A B 3. Equilibrate Sorbent A->B C 4. Load Sample B->C D 5. Wash Interferences C->D E 6. Elute Analytics D->E End Analyze Eluent E->End

Detailed Protocol for Key Steps:

  • Sample Pre-Treatment: This step prepares the sample for loading. It can include dilution, pH adjustment, or removal of particulates by filtration or centrifugation [1]. The goal is to ensure the analytes are free in solution and the sample composition is compatible with the sorbent.
  • Condition Sorbent: Pass 5-10 mL of methanol (or a solvent stronger than or as strong as your sample solvent) through the cartridge to solvate the functional groups. This is followed by 5-10 mL of water or a buffer that matches your sample solvent [1]. Crucially, do not let the sorbent dry out after this step.
  • Load Sample: Apply the pre-treated sample to the cartridge at a controlled flow rate, typically 1-2 mL/minute. A high flow rate can lead to inconsistent extraction and poor retention [1].
  • Wash Interferences: After the sample has been loaded, pass 5-10 mL of a weak solvent (e.g., water or a water/organic mixture) through the cartridge. This solvent should be strong enough to remove undesired matrix components but weak enough to leave your analytes bound [1].
  • Elute Analytes: Pass 1-5 mL of a strong solvent (e.g., pure methanol, acetonitrile, or a solvent with pH adjustment) through the cartridge to disrupt the analyte-sorbent interactions and collect the analytes in a clean vial [1]. Using two small aliquots is often more efficient than one large volume.

A Path Forward for Your Specific Research

  • Analyze the Molecule: Determine the compound's polarity, pKa (if applicable), and solubility. This will guide your choice between reversed-phase, normal-phase, or ion-exchange SPE.
  • Consult Related Literature: Look for SPE methods used for the non-labeled compound, Dimethylformamide (DMF, or for its known metabolites. One search result mentions a metabolite called AMCC (methylcarbamoylmercapturate) derived from dimethylformamide [3]. The sample preparation and analytical techniques used for this metabolite could provide valuable clues.
  • Systematic Optimization: Once you have a starting point (e.g., a C18 sorbent with a methanol/water elution), use the troubleshooting guide above to systematically test and optimize each variable, including sample pH, wash solvent composition, and elution solvent strength.

References

Comparison of DMF Isotopologues and Their Applications

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key features and research applications of different DMF isotopologues based on the search results.

Isotopologue Key Characteristics Primary Research Applications Key Findings / Performance Data

| DMF-d7 (Deuterated) | Hydrogen atoms replaced with deuterium ( [1]) | - Perovskite solar cells (CsPbI3) [1]

  • Metabolic toxicity studies [2] | - Solar Cells: Power conversion efficiency increased to 18.55% for optimized device [1].
  • Metabolism: Exhibits a Kinetic Deuterium Isotope Effect (KDIE), slowing its metabolic oxidation via cytochrome P450 2E1 [2]. | | N,N-Dimethyl-13C2-formamide (13C-labeled) | Two carbon atoms are 13C isotopes ( [3]) | - Inferred: NMR spectroscopy, metabolic tracing (specific studies not found in search results) | - Data from direct studies not available in the current search results. |

Detailed Experimental Protocols

Here are the methodologies used in key studies on DMF-d7, which illustrate how isotope effects are investigated in practice.

Enhancing Perovskite Solar Cell Efficiency [1]
  • Objective: To investigate the effect of DMF-d7 on the quality and performance of CsPbI3 perovskite solar cells.
  • Methodology:
    • Precursor Solution Preparation: DMF-d7 was introduced as an additive into the CsPbI3 precursor solution.
    • Film Fabrication: The solution was processed into thin films and annealed.
    • Device Fabrication & Testing: Solar cell devices were constructed and their Power Conversion Efficiency (PCE) was measured.
    • Film Characterization: The resulting films were analyzed using techniques to determine structure, morphology, and component homogeneity.
  • Key Measurement: The primary quantitative performance metric was the PCE (%) of the finalized solar cell device.
Investigating Metabolic Toxicity [2]
  • Objective: To determine the Kinetic Deuterium Isotope Effect (KDIE) on the metabolism of DMF.
  • Methodology:
    • In Vitro Incubation: DMF and its deuterated isotopolog ([2H6]DMF) were incubated with rat liver microsomes (which contain the cytochrome P450 2E1 enzyme).
    • Product Analysis: The formation of metabolic products from each compound was quantified.
    • Kinetic Calculation: The KDIE was determined in multiple ways, including a noncompetitive intermolecular KDIE, calculated as the ratio of Vmax for DMF to Vmax/Km for [2H6]DMF.
  • Key Measurement: The magnitude of the KDIE value, which indicates how much slower the deuterated compound is metabolized compared to the protiated form.

Visualizing the Deuterium Isotope Effect in Metabolism and NMR

The following diagrams illustrate the core concepts behind the deuterium isotope effects discussed in the research.

DMF DMF (Protiated) CYP2E1 CYP2E1 Enzyme DMF->CYP2E1 DMFd7 DMF-d7 (Deuterated) CYP2E2 CYP2E2 DMFd7->CYP2E2 C-H vs. C-D Bond Stronger, Harder to Break Metabolism Oxidative Metabolism CYP2E1->Metabolism Toxic Toxic Metabolites Metabolism->Toxic Slower Slower Reaction Rate Metabolism->Slower Slower->Toxic Reduced Formation CYP2E2->Metabolism C-H vs. C-D Bond Stronger, Harder to Break

Sample DMF / DMF-d7 Sample NMR ²H NMR Spectrometer Sample->NMR Spectrum NMR Spectrum NMR->Spectrum Lineshape Lineshape Analysis Spectrum->Lineshape Equilibrium Equilibrium Constant for H/D Isotope Effect Lineshape->Equilibrium

Key Insights and Research Implications

  • Deuterium vs. Carbon-13 Effects: The studies highlight a clear functional difference. The kinetic isotope effect (KIE) from deuterium substitution (DMF-d7) directly slows down reaction rates in metabolism and alters molecular interactions in material science [1] [2]. The effect of 13C labeling is typically more subtle, primarily useful as a tracer without significantly altering reaction kinetics.
  • Mechanistic Studies are Key: Both applied solar cell research and fundamental metabolic studies emphasize the importance of understanding the mechanism. The value of DMF-d7 lies not just in observing improved performance, but in using the isotope effect as a tool to probe and understand underlying processes like coordination chemistry [1] and enzymatic pathways [2].

References

N,N-Dimethyl-13C2-formamide mass spectrometry quantification accuracy

Author: Smolecule Technical Support Team. Date: February 2026

Product Profile: N,N-Dimethyl-¹³C₂-formamide

The table below summarizes the key technical details of this isotopically labeled compound.

Property Specification
CAS Number 117880-10-1 [1] [2]
Molecular Formula C(¹³C)₂H₇NO [3] [1]
Molecular Weight 75.08 g/mol [3]
Isotopic Purity 99 atom % ¹³C [1]
Mass Shift M+2 [1]
Chemical Purity (Assay) 99% [1]
Physical Form Liquid [1] [2]
Density 0.970 g/mL at 25 °C [1] [2]
Boiling Point 153 °C (lit.) [1]
Flash Point 58 °C (136 °F) - closed cup [1]

Role in Mass Spectrometry Quantification

N,N-Dimethyl-¹³C₂-formamide is a stable isotope-labeled internal standard. Its core function in quantification is based on the isotope dilution method [4].

  • Principle: Because it is chemically identical to its native counterpart (N,N-Dimethylformamide, DMF) but has a distinct mass due to the two ¹³C atoms, it is added to a sample at a known concentration before processing.
  • Function: During MS analysis, the instrument measures the signal intensity of both the native compound and the heavier internal standard. Any losses during sample preparation or variations in instrument response affect both equally. The ratio of their signal intensities allows for highly accurate calculation of the original concentration of the native compound in the sample, correcting for matrix effects and procedural errors [4].
  • Metabolite Tracking: In biological systems, DMF is metabolized. One specific mercapturate metabolite, AMCC (S-(N-methylcarbamoyl)-N-acetylcysteine), is a known biomarker of DMF exposure [5]. Using a labeled DMF standard can help in the precise quantification of such metabolites.

Comparison with Other Isotopic Standards

The following table positions N,N-Dimethyl-¹³C₂-formamide among other common types of standards used for quantifying DMF and its metabolites.

Standard Type Example Compound Key Features Typical Use Case

| ¹³C-Labeled | N,N-Dimethyl-¹³C₂-formamide (This product) | • Minimal chemical difference from analyte. • Highly accurate for isotope dilution. • Higher cost and limited availability. | Gold standard for precise, targeted quantification of DMF itself. | | ²H-Labeled (Deuterated) | N,N-Dimethylformamide-d₇ (DMF-d₇) [6] | • Slight chromatographic separation from analyte (isotope effect). • Often more cost-effective than ¹³C standards. • Widely available. | Accurate quantification of DMF; commonly used as an NMR solvent [6]. | | Structural Analog | Not specified for DMF | • Chemically similar but not identical. • Lower accuracy as it may not mimic extraction/ionization perfectly. • Lower cost and readily available. | Less ideal for high-precision work; used when isotopic standards are unavailable. | | Metabolite Standard | AMCC [5] | • Directly quantifies a specific metabolite. • Essential for exposure biomarker studies. • Does not account for pre-analysis losses of the parent compound. | Targeted quantification of a specific DMF metabolite (e.g., in biomonitoring). |

Experimental Workflow for Quantification

The general methodology for using an isotopic internal standard like N,N-Dimethyl-¹³C₂-formamide in quantitative MS is outlined in the diagram below. This workflow ensures accuracy by accounting for variability at every stage.

Start Start: Prepare Samples A Spike known amount of N,N-Dimethyl-¹³C₂-formamide into all samples Start->A B Sample Processing (Extraction, Derivatization, etc.) A->B C LC-MS/MS Analysis B->C D MS Data Acquisition: Measure signals for: - Native DMF (m/z ~73) - Internal Std (m/z ~75) C->D E Data Processing: Calculate peak area ratio (Native / Internal Standard) D->E F Quantification: Use calibration curve of area ratios vs. concentration E->F End Report Concentration F->End

Key Considerations for Your Research

  • Method Development is Crucial: For accurate results, you must optimize and validate the entire LC-MS/MS method, including chromatography conditions and mass spectrometer parameters, for your specific sample type [7] [5].
  • The "Right" Standard Depends on Your Goal: If you are measuring DMF itself, N,N-Dimethyl-¹³C₂-formamide is an excellent choice. If you are studying human exposure, you might need to target its metabolite, AMCC, and use a corresponding labeled standard for that metabolite [5].
  • Search for Specific Protocols: To find the experimental data and direct comparisons you need, I suggest using more specific search terms in scientific databases, such as "quantification of DMF in urine LC-MS/MS" or "AMCC biomarker method validation".

References

N,N-Dimethyl-13C2-formamide compared to 13C glucose MFA

Author: Smolecule Technical Support Team. Date: February 2026

The Core Difference: Tracer vs. Solvent

The key to understanding the lack of a direct comparison lies in the distinct roles these two compounds play in scientific research:

Feature ¹³C Glucose N,N-Dimethyl-¹³C₂-formamide
Primary Role in MFA Isotopic tracer (metabolic substrate) Laboratory solvent
Function Carbon source metabolized by cells to trace metabolic pathways [1] [2] [3] Dissolves reagents, used in peptide synthesis and as a solvent for chemical reactions [4]
Relevance to Metabolism Directly utilized by cellular metabolic networks (e.g., glycolysis, TCA cycle) [1] [5] Generally not metabolized in standard MFA studies; its isotopic label does not enter central metabolism
Mention in MFA Context Extensively discussed and evaluated in MFA literature [1] [2] [3] No evidence of use as a tracer in MFA

¹³C Glucose as a Tracer in Metabolic Flux Analysis

¹³C-MFA is a powerful technique for quantifying the flow of carbon through a cell's metabolic network [2]. It works by feeding cells a substrate where one or more carbon atoms are replaced with the stable isotope ¹³C, and then tracking how this label is incorporated into other metabolites [1] [2].

The search results highlight several important aspects of using ¹³C glucose:

  • Tracer Selection is Crucial: The choice of which carbon position(s) in glucose are labeled significantly impacts the precision of flux estimates for specific pathways [1] [3]. For example, [1,2-¹³C₂]glucose is optimal for the pentose phosphate pathway, while [U-¹³C₅]glutamine is preferred for the TCA cycle [1].
  • Rational Design: Advanced computational frameworks, like the Elementary Metabolite Unit (EMU) method, are used to rationally design optimal ¹³C-labeling experiments, moving beyond trial-and-error approaches [3].
  • Negligible Isotopic Effect: Research on E. coli has shown that evolution on uniformly labeled ¹³C glucose ([U-¹³C]glucose) leads to similar metabolic and genetic adaptations as on unlabeled glucose, indicating that the heavier ¹³C isotope does not appreciably alter cellular metabolism [5].

The following diagram outlines the standard workflow for a 13C-MFA study using 13C glucose as a tracer.

Design 13C Tracer Design 13C Tracer Cell Cultivation Cell Cultivation Design 13C Tracer->Cell Cultivation  e.g., 13C Glucose Metabolite Sampling Metabolite Sampling Cell Cultivation->Metabolite Sampling Mass Spectrometry (MS) Mass Spectrometry (MS) Metabolite Sampling->Mass Spectrometry (MS) Mass Isotopomer Distribution (MID) Mass Isotopomer Distribution (MID) Mass Spectrometry (MS)->Mass Isotopomer Distribution (MID)  Measurement Mass Isotopomer Mass Isotopomer Computational Flux Estimation Computational Flux Estimation Mass Isotopomer->Computational Flux Estimation Intracellular Flux Map Intracellular Flux Map Computational Flux Estimation->Intracellular Flux Map

How to Objectively Compare Tracer Performance

Since N,N-Dimethyl-¹³C₂-formamide is not a metabolic tracer, comparing it to ¹³C glucose is not meaningful. For your research, a valuable comparison would involve different isotopic forms of glucose or other common tracers like glutamine. Here are the key metrics, derived from the search results, for an objective comparison:

  • 1. Flux Precision: The primary goal is to obtain precise flux estimates (with narrow confidence intervals). Tracers should be evaluated based on the precision they provide for the specific metabolic pathways of interest [1] [3] [6].
  • 2. Pathway Resolution: Some tracers are better at illuminating certain pathways. You should assess how well a tracer can resolve fluxes in glycolysis, the pentose phosphate pathway, the TCA cycle, or anaplerotic reactions [1] [3].
  • 3. Experimental Design: Consider using parallel labeling experiments (PLEs), where multiple tracers are used simultaneously. This approach synergizes complementary information to significantly improve flux resolution across the entire network compared to using a single tracer [6].
  • 4. Cost and Availability: While not a performance metric, the commercial availability and cost of custom-synthesized tracers are practical considerations for experimental design [3].

References

benchmarking N,N-Dimethyl-13C2-formamide analytical methods

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile: N,N-Dimethyl-13C2-formamide

The table below consolidates the basic identifying information and properties for This compound gathered from the search results.

Property Details
CAS Number 117880-10-1 [1] [2]
Molecular Formula C13C2H7NO or C3H7NO [1] [2]
Molecular Weight 75.08 g/mol [1] [2]
Common Name 13C Labeled N,N-dimethylformamide [2]
Isotopic Purity 99 atom % 13C [2]
Description A stable isotope-labeled form of the common solvent DMF, where two carbon atoms are the 13C isotope [1].
Boiling Point 153 °C (lit.) [2]
Melting Point -61 °C (lit.) [2]
Density 0.970 g/mL at 25 °C [2]
Flash Point 136 °F (58 °C) [2]

Potential Avenues for Analytical Benchmarking

While the search results lack direct experimental data, the primary value of This compound in analysis lies in its use as an internal standard. Here is a conceptual workflow for how it would be used in benchmarking experiments, such as comparing the performance of different sample preparation methods:

Start Start: Sample Preparation Method Comparison A Spike Sample Set A with This compound Start->A B Spike Sample Set B with This compound Start->B C Process both sample sets through LC-MS or GC-MS A->C B->C D Measure analyte response relative to the 13C internal standard C->D E Compare key metrics: Recovery, Precision, Signal-to-Noise D->E

The key performance metrics you would measure in such a benchmarking study include:

  • Recovery Rate: How effectively the method recovers the target analytes.
  • Precision: The reproducibility of results, measured by the relative standard deviation (RSD).
  • Signal-to-Noise Ratio: An indicator of the method's sensitivity and the limit of detection.
  • Ion Suppression/Enhancement: The 13C-labeled standard helps correct for matrix effects in mass spectrometry.

References

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GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H312+H332 (100%): Harmful in contact with skin or if inhaled [Warning Acute toxicity, dermal;
acute toxicity, inhalation];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Wikipedia

N,N-Dimethyl-13C2-formamide

Dates

Last modified: 04-14-2024

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